molecular formula C11H11NO B129710 Vitamin K5 CAS No. 130-24-5

Vitamin K5

カタログ番号: B129710
CAS番号: 130-24-5
分子量: 173.21 g/mol
InChIキー: UGQFCTZXVAPVCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Amino-2-methyl-1-naphthol is a member of naphthols.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-2-methylnaphthalen-1-ol
Source PubChem
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InChI

InChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQFCTZXVAPVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-24-5 (hydrochloride)
Record name Vitamin K5
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DSSTOX Substance ID

DTXSID3075042
Record name Vitamin K5
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-70-5, 130-24-5
Record name Vitamin K5
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vitamin K5
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Record name Vitamin K5
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Record name 4-hydroxy-3-methyl-1-naphthylammonium chloride
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Record name VITAMIN K5
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Record name 4-Amino-2-methyl-1-naphthol
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Vitamin K5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Vitamin K5" is most commonly associated with the synthetic naphthoquinone derivative, 4-amino-2-methyl-1-naphthol, and its hydrochloride salt. It is a water-soluble analog of menadione (Vitamin K3). Historically, it was used for the treatment of vitamin K deficiency. Another compound, menadione sodium bisulfite, a water-soluble derivative of menadione, is also sometimes discussed in the context of synthetic vitamin K analogs. This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and key biological activities of both 4-amino-2-methyl-1-naphthol and menadione sodium bisulfite, with a clear distinction between the two.

Chemical and Physical Properties

The chemical and physical properties of 4-amino-2-methyl-1-naphthol hydrochloride and menadione sodium bisulfite are summarized in the tables below for easy comparison.

Table 1: Chemical and Physical Properties of 4-Amino-2-Methyl-1-Naphthol and its Hydrochloride Salt (this compound)
PropertyValueReference(s)
Chemical Name 4-amino-2-methylnaphthalen-1-ol[1]
Common Names This compound, Synkamin[1]
CAS Number 83-70-5 (free base), 130-24-5 (hydrochloride)[1]
Molecular Formula C₁₁H₁₁NO (free base), C₁₁H₁₂ClNO (hydrochloride)[1][2]
Molecular Weight 173.21 g/mol (free base), 209.67 g/mol (hydrochloride)[1][2]
Appearance White crystalline powder (hydrochloride)[1]
Melting Point Decomposes at 280-282 °C (hydrochloride)[1]
Solubility Hydrochloride: Soluble in water, poorly soluble in ethanol, insoluble in diethyl ether.[1]
pKa (Strongest Acidic) 10.38 (predicted)[3]
pKa (Strongest Basic) 5.34 (predicted)[3]
Stability The hydrochloride salt is unstable in aqueous solutions at neutral pH, undergoing oxidation.[1]
Table 2: Chemical and Physical Properties of Menadione Sodium Bisulfite
PropertyValueReference(s)
Chemical Name Sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate
Common Names Vitamin K3 sodium bisulfite
CAS Number 130-37-0[4]
Molecular Formula C₁₁H₉NaO₅S[4]
Molecular Weight 276.24 g/mol [4]
Appearance White to off-white powder
Melting Point 121-124 °C
Solubility Water: ≥50 mg/mL
pKa (Strongest Acidic) -1.5 (predicted)[5]
Stability More stable than menadione, especially in aqueous solutions.

Experimental Protocols

Synthesis of this compound Analogs

Synthesis of 4-Amino-2-methyl-1-naphthol from Menadione: A common synthetic route to 4-amino-2-methyl-1-naphthol involves the reduction of menadione (2-methyl-1,4-naphthoquinone) to menadiol, followed by amination. A detailed laboratory-scale procedure would typically involve:

  • Reduction of Menadione: Menadione is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, like sodium hydrosulfite or catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), is used to reduce the quinone to the corresponding hydroquinone (menadiol).

  • Amination: The resulting menadiol is then subjected to amination. This can be achieved by reacting it with an ammonia source under pressure and elevated temperature.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield pure 4-amino-2-methyl-1-naphthol.

Synthesis of Menadione Sodium Bisulfite from Menadione: The synthesis of menadione sodium bisulfite is a straightforward addition reaction:

  • Reaction Setup: Menadione is dissolved in an alcohol, such as ethanol.[6] A separate aqueous solution of sodium bisulfite is prepared.[6]

  • Addition Reaction: The two solutions are mixed and heated (e.g., to around 75°C) to facilitate the nucleophilic addition of the bisulfite ion to the menadione molecule.[6] The reaction is typically carried out in a tubular reactor for continuous production.[7]

  • Crystallization and Isolation: The reaction mixture is then cooled to induce crystallization of the menadione sodium bisulfite adduct.[6] The resulting solid is collected by filtration, washed with a cold solvent like ethanol, and then dried.[6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for the Determination of 4-Amino-2-methyl-1-naphthol: A reverse-phase HPLC method can be employed for the quantification of 4-amino-2-methyl-1-naphthol.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[8][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for achieving good peak shape and retention for the amine-containing analyte.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance is suitable.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations of 4-amino-2-methyl-1-naphthol hydrochloride.

Spectrophotometric Determination of Menadione Sodium Bisulfite: A colorimetric method can be used for the quantification of menadione sodium bisulfite.

  • Principle: The method often involves the conversion of menadione sodium bisulfite to menadione, which then reacts with a chromogenic agent.[5] For instance, menadione can react with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in an alkaline medium to produce a blue-colored product with a maximum absorbance at 625 nm.[10] Another method involves the reaction with resorcinol in a concentrated sulfuric acid medium to yield a red-colored product with an absorption maximum at 520 nm.[10]

  • Procedure:

    • An aqueous solution of the menadione sodium bisulfite sample is prepared.

    • The pH is adjusted to be alkaline (e.g., using sodium carbonate) to convert the bisulfite adduct back to menadione.[5]

    • The chromogenic reagent (e.g., MBTH or resorcinol solution) is added.

    • The mixture is incubated for a specified time to allow for color development.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance using a spectrophotometer.

  • Quantification: The concentration of menadione sodium bisulfite in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.

Biological Activities and Signaling Pathways

Menadione and its Derivatives: Induction of Oxidative Stress and Apoptosis

Menadione and its water-soluble derivative, menadione sodium bisulfite, are known to induce cellular apoptosis, primarily through the generation of reactive oxygen species (ROS).[11] The redox cycling of menadione leads to the production of superoxide radicals, which can subsequently generate other ROS. This increase in oxidative stress triggers a cascade of events leading to programmed cell death.

The signaling pathway for menadione-induced apoptosis is complex and can involve multiple components of the cellular machinery. A simplified representation of this pathway is shown below.

Menadione_Apoptosis_Pathway Menadione Menadione / Menadione Sodium Bisulfite RedoxCycling Redox Cycling Menadione->RedoxCycling ROS Reactive Oxygen Species (ROS) Generation RedoxCycling->ROS Mitochondria Mitochondrial Dysfunction (ΔΨm loss, Cytochrome c release) ROS->Mitochondria p38_p53 p38 MAPK & p53 Activation ROS->p38_p53 PARP PARP Activation ROS->PARP Caspase9 Caspase-9 Activation Mitochondria->Caspase9 p38_p53->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Menadione-induced apoptotic pathway.

4-Amino-2-methyl-1-naphthol (this compound) as a Pyruvate Kinase M2 (PKM2) Inhibitor

Recent research has identified 4-amino-2-methyl-1-naphthol as an inhibitor of pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect. By inhibiting PKM2, 4-amino-2-methyl-1-naphthol can disrupt the metabolic processes that cancer cells rely on for rapid proliferation.

The inhibition of PKM2 by 4-amino-2-methyl-1-naphthol represents a potential therapeutic strategy for cancer treatment. A diagram illustrating the role of PKM2 in cancer cell metabolism and the point of inhibition by this compound is provided below.

PKM2_Inhibition_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Substrate Pyruvate Pyruvate PKM2->Pyruvate Product Lactate Lactate (Warburg Effect) Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle VitaminK5 4-Amino-2-methyl-1-naphthol (this compound) Inhibition VitaminK5->Inhibition Inhibition->PKM2 Inhibits

Caption: Inhibition of PKM2 by this compound.

Conclusion

4-Amino-2-methyl-1-naphthol (this compound) and menadione sodium bisulfite are synthetic, water-soluble analogs of vitamin K with distinct chemical properties and biological activities. While both have historical and research applications related to vitamin K function and cellular processes, their mechanisms of action differ. Menadione and its derivatives primarily induce apoptosis through oxidative stress, whereas 4-amino-2-methyl-1-naphthol shows promise as a metabolic inhibitor targeting the PKM2 enzyme in cancer cells. A thorough understanding of their individual properties, as detailed in this guide, is crucial for their effective application in research and drug development.

References

Foundational Research on the Biological Activity of Vitamin K5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the biological activity of Vitamin K5 (4-amino-2-methyl-1-naphthol), with a primary focus on its anti-cancer properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Biological Activity: Anti-Cancer Effects

This compound, a synthetic analog of vitamin K, has demonstrated significant anti-cancer activity in various preclinical studies. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cancer cell metabolism, and overcoming multidrug resistance.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a caspase-dependent manner in several cancer cell lines. This process involves the activation of key executioner enzymes, caspases, which orchestrate the dismantling of the cell. Studies have demonstrated that this compound treatment leads to an increase in the population of apoptotic cells, as confirmed by Annexin V and propidium iodide staining, and is associated with the upregulation of caspase-3 activity. The pan-caspase inhibitor, benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (zVAD-fmk), has been shown to substantially prevent this compound-mediated apoptosis, confirming the caspase-dependency of this process[1][2][3].

Inhibition of Pyruvate Kinase M2 (PKM2)

A key molecular target of this compound is Pyruvate Kinase M2 (PKM2), an enzyme that plays a crucial role in the altered glucose metabolism of cancer cells, known as the Warburg effect. PKM2 is a rate-limiting enzyme in aerobic glycolysis. This compound has been identified as a relatively specific inhibitor of PKM2[4]. By inhibiting PKM2, this compound disrupts the metabolic advantage of cancer cells, leading to reduced proliferation and potentiation of cell death pathways[4][5].

Generation of Reactive Oxygen Species (ROS)

Similar to other quinone-containing compounds, this compound is believed to exert part of its cytotoxic effects through the generation of reactive oxygen species (ROS) within cancer cells. The redox cycling of the naphthoquinone core of this compound can lead to the production of superoxide radicals and other ROS, inducing oxidative stress. This oxidative stress can damage cellular components, including DNA and mitochondria, ultimately triggering apoptotic cell death[6][7].

Synergistic Effects and Overcoming Drug Resistance

This compound has shown promise in overcoming multidrug resistance in cancer cells. Studies on daunorubicin-resistant human T-lymphoblastoid leukemia cells (MOLT-4/DNR), which express high levels of P-glycoprotein, have demonstrated that this compound can suppress their proliferation almost as effectively as in the non-resistant parental cell line (MOLT-4)[5][8][9]. Furthermore, this compound exhibits synergistic effects when used in combination with conventional chemotherapeutic agents like daunorubicin, enhancing their anti-cancer efficacy[5][8].

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been quantified in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Cell LineCancer TypeIC50 (µM)AssayReference
Colon 26Colorectal Carcinoma0.9WST Assay[3]
MOLT-4T-lymphoblastoid Leukemia~10-100WST Assay[5][8]
MOLT-4/DNRDaunorubicin-resistant T-lymphoblastoid Leukemia~10-100WST Assay[5][8]

Signaling Pathways

The precise signaling pathways mediating this compound-induced apoptosis are still under investigation. However, based on studies of related vitamin K analogs and the known downstream effects of PKM2 inhibition and ROS generation, a putative signaling cascade can be proposed. Key pathways likely involved include the intrinsic apoptotic pathway, potentially modulated by the JNK and NF-κB signaling pathways.

Vitamin_K5_Apoptosis_Signaling_Pathway VK5 This compound PKM2 Pyruvate Kinase M2 (PKM2) VK5->PKM2 inhibition ROS Reactive Oxygen Species (ROS) VK5->ROS generation Apoptosis Apoptosis PKM2->Apoptosis prevents Mitochondria Mitochondria ROS->Mitochondria induces stress JNK JNK Pathway ROS->JNK may activate NFkB NF-κB Pathway ROS->NFkB may modulate Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis executes JNK->Apoptosis promotes NFkB->Apoptosis regulates

Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the foundational research on this compound's biological activity.

Cell Viability and Proliferation Assay (WST-1/WST-8 Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation and viability.

Principle: The water-soluble tetrazolium salt WST-1 (or WST-8) is reduced by metabolically active cells to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Colon 26, MOLT-4) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • WST-1/WST-8 Addition: Add 10 µL of WST-1 or WST-8 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

WST_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add WST-1/WST-8 reagent C->D E Incubate (1-4h) D->E F Measure Absorbance (450nm) E->F G Calculate IC50 F->G

Workflow for the WST-1/WST-8 cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Annexin_V_PI_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and Propidium Iodide C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic and Necrotic Cells F->G

Workflow for Annexin V and Propidium Iodide apoptosis assay.
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Protocol:

  • Cell Lysate Preparation: Treat cells with this compound as described for the apoptosis assay. After treatment, lyse the cells using a specific lysis buffer provided in a commercial kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Add the reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the untreated control.

Intracellular Reactive Oxygen Species (ROS) Detection

This assay is used to measure the generation of intracellular ROS following this compound treatment.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 1-6 hours) as ROS generation is often an early event.

  • Loading with DCFH-DA: After treatment, wash the cells with PBS and then incubate them with 10-20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Conclusion

Foundational research indicates that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce caspase-dependent apoptosis, inhibit the key metabolic enzyme PKM2, and potentially generate cytotoxic ROS highlights its potential for further investigation in cancer therapy, both as a standalone agent and in combination with existing chemotherapeutics to overcome drug resistance. Further research is warranted to fully elucidate the specific signaling pathways involved and to expand the evaluation of its efficacy across a broader range of cancer types.

References

The Photosensitizing Capabilities of Vitamin K5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5 (4-amino-2-methyl-1-naphthol), a synthetic analog of the vitamin K group, has emerged as a potent photosensitizer with significant potential in various biomedical applications.[1][2][3] This technical guide provides an in-depth exploration of the photosensitizing capabilities of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of photodynamic therapy (PDT), oncology, and antimicrobial research.

When exposed to light, particularly Ultraviolet A (UVA) radiation, this compound becomes an efficient generator of reactive oxygen species (ROS), including superoxide anion radicals and hydroxyl radicals.[1][2] This phototoxicity forms the basis of its therapeutic potential, enabling the targeted destruction of pathogenic bacteria and cancer cells.[1][4][5] This guide will delve into the specifics of these applications, supported by experimental evidence and detailed methodologies.

Data Presentation

The photosensitizing efficacy of this compound has been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Antibacterial Photodynamic Inactivation with this compound and UVA Irradiation [1][2]

Bacterial SpeciesThis compound Concentration (μmol/L)UVA Dose (J/cm²)Reduction in Colony Forming Units (CFU)
Bacillus cereus16005.83 to 7 logs
Escherichia coli16005.83 to 7 logs
Pseudomonas aeruginosa16005.83 to 7 logs
Staphylococcus aureus16005.83 to 7 logs
Staphylococcus epidermidis16005.83 to 7 logs
Klebsiella pneumoniae16005.83 to 7 logs
Antibiotic-resistant P. aeruginosa16005.8Susceptible
Antibiotic-resistant S. aureus16005.8Susceptible
E. coli in human plasma2000307 logs/ml
S. aureus in human plasma2000307 logs/ml

Table 2: In Vitro Anticancer Activity of this compound

Cell LineParameterValueReference
Colon 26 (murine colorectal carcinoma)ProliferationDose-dependent suppression[5]
Colon 26ApoptosisInduction confirmed[5]
Human leukemia cells (MOLT-4/DNR)IC50 of daunorubicin>10 times higher than parent cells[4]
Various cancer cellsPyruvate Kinase M2 (PKM2) Inhibition (IC50)28 μM[3][6]
Pyruvate Kinase M1 (PKM1) Inhibition (IC50)191 μM[6]
Pyruvate Kinase L (PKL) Inhibition (IC50)120 μM[6]

Mechanism of Action: Photosensitization and Cellular Effects

The primary mechanism behind the therapeutic effects of this compound is its ability to act as a photosensitizer.[1] Upon absorption of light energy, it transitions to an excited state and transfers this energy to molecular oxygen, leading to the formation of highly reactive ROS.

G cluster_0 Photosensitization Process cluster_1 Cellular Effects VK5 This compound (Ground State) VK5_excited This compound* (Excited State) VK5->VK5_excited O2 Molecular Oxygen (O₂) VK5_excited->O2 Energy Transfer Light UVA Light Light->VK5 Absorption ROS Reactive Oxygen Species (ROS) (Superoxide, Hydroxyl Radicals) O2->ROS CellDamage Oxidative Damage to Cellular Components (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis CellDeath Cell Death (Bacterial or Cancer) Apoptosis->CellDeath

Caption: Photosensitization mechanism of this compound leading to cell death.

In cancer cells, this compound has been shown to induce apoptosis through a caspase-dependent pathway.[5] Specifically, it upregulates the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic cascade.[5]

G VK5 This compound ROS ROS Generation VK5->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase3_inactive Pro-caspase-3 Mitochondria->Caspase3_inactive Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the evaluation of this compound's photosensitizing capabilities.

Protocol 1: In Vitro Photodynamic Inactivation of Bacteria[1][2]

This protocol outlines the steps to assess the bactericidal efficacy of this compound upon UVA irradiation.

G cluster_workflow Bacterial PDI Workflow start Start prep Prepare Bacterial Suspension (e.g., E. coli in PBS) start->prep add_vk5 Add this compound (0-1600 μmol/L) prep->add_vk5 incubate Incubate in the dark add_vk5->incubate irradiate Expose to UVA Light (e.g., 2.9 or 5.8 J/cm²) incubate->irradiate plate Serially Dilute and Plate on Agar irradiate->plate count Incubate and Count Colony Forming Units (CFU) plate->count end End count->end

Caption: Experimental workflow for bacterial photodynamic inactivation.

1. Bacterial Culture:

  • Culture the desired bacterial strain (e.g., E. coli, S. aureus) in an appropriate broth medium overnight at 37°C.

  • Harvest the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific density (e.g., 10⁸ CFU/ml).

2. Photosensitizer and Irradiation:

  • Prepare a stock solution of this compound in a suitable solvent and dilute it in the bacterial suspension to achieve the desired final concentrations (e.g., 0-1600 μmol/L).[2]

  • Incubate the mixture in the dark for a specified period.

  • Transfer the suspensions to a suitable plate (e.g., 96-well plate).

  • Irradiate the samples with a UVA light source at a defined dose (e.g., 2.9 or 5.8 J/cm²).[2] Control groups should include bacteria with this compound but no light, and bacteria with light but no this compound.

3. Viability Assessment:

  • After irradiation, serially dilute the bacterial suspensions in PBS.

  • Plate the dilutions onto agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies to determine the CFU/ml.

  • Calculate the log reduction in CFU compared to the control groups.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay in Cancer Cells[5]

This protocol describes the evaluation of this compound's anticancer effects.

G cluster_workflow Cancer Cell Cytotoxicity and Apoptosis Workflow start Start seed_cells Seed Cancer Cells (e.g., Colon 26) in Plates start->seed_cells add_vk5 Treat with this compound (various concentrations) seed_cells->add_vk5 incubate Incubate for a defined period add_vk5->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability assess_apoptosis Assess Apoptosis (e.g., Flow Cytometry with Annexin V/PI staining) incubate->assess_apoptosis end End assess_viability->end assess_apoptosis->end

References

Initial Studies on the Antimicrobial Spectrum of Synkamin (Vitamin K5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the antimicrobial properties of Synkamin, chemically known as 4-amino-2-methyl-1-naphthol hydrochloride, and often referred to as Vitamin K5. This document collates available data on its spectrum of activity, details the probable experimental protocols used in these early investigations, and illustrates its proposed mechanism of action.

Introduction

Synkamin, a water-soluble analog of menadione (Vitamin K3), was historically used to treat Vitamin K deficiency.[1] Beyond its primary function in hemostasis, early research dating back to the 1940s identified its potential as an antimicrobial agent.[2] These initial studies explored its efficacy against a range of bacteria and molds, suggesting its use as a potential preservative for pharmaceuticals, foods, and beverages.[1][3] This guide revisits these foundational studies to provide a core understanding of Synkamin's antimicrobial profile.

Antimicrobial Spectrum

Initial investigations revealed that Synkamin possesses a broad-spectrum antimicrobial activity, with a more pronounced effect on Gram-positive bacteria compared to Gram-negative bacteria. The bactericidal concentrations were determined for several common bacterial species.

Table 1: Bactericidal Concentrations of Synkamin against Various Bacterial Species

MicroorganismGram StainBactericidal Concentration (ppm)
Staphylococcus aureusPositive60
Bacillus subtilisPositiveNot specified, but noted as susceptible
Proteus vulgarisNegativeNot specified, but noted as susceptible
Pseudomonas fluorescensNegativeNot specified, but noted as susceptible
Escherichia coliNegative220

Source: Data compiled from studies on the antimicrobial activity of this compound.[4]

Experimental Protocols

The bactericidal concentration, the lowest concentration of an agent that kills a particular bacterium, was a key metric in these early studies.[4] The likely method was a broth dilution test.

Protocol: Broth Dilution Method (Probable)

  • Preparation of Inoculum: Pure cultures of the test bacteria (Escherichia coli, Bacillus subtilis, Proteus vulgaris, Staphylococcus aureus, and Pseudomonas fluorescens) were grown in a suitable liquid medium (e.g., Nutrient Broth) to achieve a standard cell density.[4]

  • Preparation of Synkamin Dilutions: A stock solution of Synkamin (4-amino-2-methyl-1-naphthol hydrochloride) was prepared and serially diluted in test tubes containing sterile nutrient broth to achieve a range of concentrations (e.g., from 10 ppm to 300 ppm).

  • Inoculation: A standardized volume of the bacterial inoculum was added to each tube of the Synkamin dilution series. A control tube containing only nutrient broth and the bacterial inoculum was also prepared.

  • Incubation: The tubes were incubated under standard conditions (e.g., 37°C for 24-48 hours).

  • Determination of Endpoint: After incubation, the tubes were visually inspected for turbidity. To determine the bactericidal concentration, a small aliquot from each clear tube (showing no growth) was sub-cultured onto a solid agar medium. The lowest concentration from which no bacterial growth occurred on the subculture plate was recorded as the bactericidal concentration.[4]

To understand the kinetics of the antimicrobial action, experiments were conducted to determine the time required for Synkamin to inhibit bacterial growth.

Protocol: Time-Kill Assay (Probable)

  • A bactericidal concentration of Synkamin (e.g., 220 ppm for E. coli) was added to a flask containing a known concentration of the test bacteria in nutrient broth.

  • The flask was incubated with agitation.

  • At specific time intervals (e.g., 10, 20, 30, 60 minutes), an aliquot was withdrawn from the flask.

  • The sample was serially diluted and plated on nutrient agar to determine the number of viable cells (Colony Forming Units per mL).

  • A control flask without Synkamin was run in parallel.

  • The results would indicate the rate of killing. Studies showed that for E. coli and S. aureus, inhibition was not immediate, with 50% inhibition occurring after approximately 25-32 minutes of contact.[4]

Proposed Mechanism of Action

More recent research into Vitamin K analogs, including this compound, has elucidated a potential mechanism for its antimicrobial activity, particularly when exposed to ultraviolet light. Synkamin can act as a photosensitizer, generating reactive oxygen species (ROS) that are highly damaging to microbial cells.

Upon irradiation with UVA light, Synkamin is believed to facilitate the production of superoxide anion radicals (O₂⁻) and hydroxyl radicals (•OH).[3] These highly reactive species can indiscriminately damage cellular components, including DNA, proteins, and lipids, leading to cell death.

The diagram below illustrates the proposed workflow for this photosensitization mechanism.

G Figure 1. Proposed Mechanism of Antimicrobial Action for Synkamin cluster_0 Cellular Environment Synkamin Synkamin (this compound) ROS Reactive Oxygen Species (O₂⁻, •OH) Synkamin->ROS Photosensitization UVA UVA Light UVA->ROS Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage Attacks Death Microbial Cell Death Damage->Death Leads to

Caption: Proposed photosensitization mechanism of Synkamin.

Separate from its photosensitizing effects, Synkamin has also been identified as a specific inhibitor of pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis.[3] By inhibiting PKM2, Synkamin can disrupt the central energy metabolism of cells, including microbial cells, potentially leading to growth inhibition and death. This provides an alternative or complementary mechanism for its antimicrobial action that is independent of light exposure.

The logical flow of this inhibitory pathway is presented below.

G Figure 2. Metabolic Inhibition Pathway of Synkamin cluster_1 Metabolic Pathway Synkamin_Inhibitor Synkamin (this compound) PKM2 Pyruvate Kinase M2 (PKM2) Synkamin_Inhibitor->PKM2 Inhibits ATP_Production ATP Production (Energy) PKM2->ATP_Production catalyzes final step for Glycolysis Glycolysis Glycolysis->PKM2 involves Growth_Inhibition Growth Inhibition / Cell Death ATP_Production->Growth_Inhibition leads to lack of

Caption: Synkamin's role as an inhibitor of the PKM2 enzyme.

Conclusion

The initial studies on Synkamin (this compound) established its potential as a broad-spectrum antimicrobial agent, with notable efficacy against Gram-positive bacteria. While the original, detailed experimental protocols require inference based on historical practices, the quantitative data on its bactericidal concentrations provide a valuable baseline for modern assessment. The proposed mechanisms of action, involving both photosensitization-induced oxidative stress and metabolic inhibition, offer compelling pathways for its observed antimicrobial effects. These foundational findings underscore the potential utility of vitamin K analogs in the development of novel antimicrobial strategies.

References

The Core Science of Vitamin K5 and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemistry, Biological Activity, and Mechanisms of Action of a Promising Class of Synthetic Vitamin K Analogs

Introduction

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analog of vitamin K3 (menadione).[1][2] Unlike the naturally occurring phylloquinone (K1) and menaquinones (K2), this compound and its derivatives represent a class of compounds with distinct biological activities that have garnered significant interest in the scientific community, particularly in the field of oncology. This technical guide provides a comprehensive overview of the basic science of this compound and its derivatives, focusing on their chemical properties, synthesis, biological functions, and mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource to support further investigation and therapeutic development.

Chemical Properties and Synthesis of this compound and Its Derivatives

This compound is a water-soluble hydrochloride salt, which offers an advantage in terms of bioavailability compared to its fat-soluble natural counterparts.[2] The core structure of this compound is a 2-methyl-1,4-naphthoquinone ring, which is the pharmacophore responsible for the biological activities of the vitamin K family.[3] The synthesis of this compound can be achieved from 2-methylnaphthalene or menadione.[2]

The synthesis of this compound derivatives often involves modifications at the C3 position of the naphthoquinone ring, which can significantly influence their biological activity. Researchers have explored the synthesis of various analogs, including those with different alkyl and aryl substituents, to investigate structure-activity relationships and develop compounds with enhanced potency and selectivity.[4][5]

Biological Activities and Therapeutic Potential

While the broader vitamin K family is known for its role in blood coagulation and bone metabolism, this compound and its derivatives have demonstrated a range of other biological effects, most notably potent anticancer activity.[3][6]

Anticancer Activity

Numerous in vitro and in vivo studies have highlighted the potential of this compound as an anticancer agent against various cancer types, including:

  • Hepatocellular Carcinoma (HCC): this compound has been shown to suppress the proliferation of HCC cells and inhibit tumor growth in animal models.[7]

  • Colorectal Cancer (CRC): Studies have demonstrated that this compound can induce apoptotic death in colorectal cancer cells, suggesting its therapeutic potential for this malignancy.[3]

  • Leukemia: this compound, in combination with other agents, has been shown to decrease cell proliferation and increase apoptosis in leukemia cells.[8]

The anticancer effects of this compound are often attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound and some of its derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
This compound Colon 26 (murine colorectal carcinoma)0.9[9]
This compound PLC/PRF/5 (human hepatocellular carcinoma)Suppresses proliferation at 30 µM[7]
Vitamin K3 analog (Compound 14) MCF7 (human breast adenocarcinoma)Selectively active[4]
Vitamin K3 analog (Compound (+/-)15) MES-SA (human uterine sarcoma)Potent cytotoxicity[4]
Vitamin K3 analog (Compound (+/-)15) MES-SA/Dx5 (doxorubicin-resistant uterine sarcoma)Potent cytotoxicity[4]
7-Methyljuglone derivative (Compound 19) HeLa (human cervical cancer)5.3[5]
7-Methyljuglone derivative (Compound 19) DU145 (human prostate carcinoma)6.8[5]
2-amino-1,4-naphthoquinone derivative (Compound 5b) MCF-7 (human breast adenocarcinoma)27.76[10]
2-amino-1,4-naphthoquinone derivative (Compound 5k) MCF-7 (human breast adenocarcinoma)27.86[10]

Mechanisms of Action

The anticancer effects of this compound are mediated through multiple cellular mechanisms, primarily involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound has been shown to induce a G1 phase arrest in the cell cycle of cancer cells.[7] This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. A key molecular mechanism underlying this effect is the downregulation of Cyclin-Dependent Kinase 4 (Cdk4).[7] Cdk4, in complex with Cyclin D, is a critical regulator of the G1/S transition.[11][12] By reducing the expression of Cdk4, this compound disrupts this key cell cycle checkpoint.

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

G1_Arrest_Pathway cluster_cell Cancer Cell cluster_cdk_complex Cyclin D-Cdk4 Complex cluster_progression Cell Cycle Progression VK5 This compound Cdk4 Cdk4 VK5->Cdk4 downregulates expression G1_Arrest G1 Phase Arrest Cdk4_CyclinD Active Kinase label_inhibits Inhibition CyclinD Cyclin D Rb Rb E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription S S Phase Cdk4_CyclinD->Rb phosphorylates G1 G1 Phase G1->S

Caption: this compound induces G1 cell cycle arrest by downregulating Cdk4 expression.

Apoptosis Induction

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines.[3] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis by this compound can occur through both caspase-dependent and -independent pathways.

One of the signaling pathways implicated in this compound-induced apoptosis is the Extracellular signal-regulated kinase (ERK) pathway.[13] Activation of the ERK pathway can lead to the regulation of downstream apoptosis-related proteins.

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell cluster_erk ERK Pathway cluster_apoptosis Apoptotic Cascade VK5 This compound ERK ERK VK5->ERK activates Apoptosis_Proteins Apoptosis-related Proteins ERK->Apoptosis_Proteins regulates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: this compound can induce apoptosis through the activation of the ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add this compound/derivatives incubate_24h->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (e.g., 50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to mechanical injury during preparation)

Western Blot for Cdk4 Detection

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is for the detection of Cdk4 in cell lysates following treatment with this compound.

Materials:

  • Treated and control cell pellets

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-Cdk4 monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Cdk4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of Cdk4.

Conclusion

This compound and its derivatives represent a promising area of research for the development of novel anticancer therapies. Their ability to induce cell cycle arrest and apoptosis in cancer cells through specific molecular mechanisms, such as the downregulation of Cdk4, provides a strong rationale for their continued investigation. This technical guide has provided a foundational overview of the chemistry, biological activity, and experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers and drug development professionals as they explore the full therapeutic potential of this intriguing class of compounds. Further research into the structure-activity relationships of this compound derivatives and the detailed elucidation of their signaling pathways will be crucial for the design of next-generation anticancer agents with improved efficacy and selectivity.

References

Methodological & Application

Application Note & Protocol: Assessing the Stability of Vitamin K5 (Menadione) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, also known as menadione, is a synthetic naphthoquinone that serves as a precursor to vitamin K2. Its stability in solution is a critical parameter for the development of pharmaceutical formulations, supplements, and other commercial products. This document provides a detailed protocol for assessing the stability of this compound in solution through forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted method for its accuracy and ability to separate the parent compound from its degradation products.[1][2][3][4]

Menadione is known to be susceptible to degradation under various conditions, particularly exposure to light and alkaline environments.[5][6] Therefore, a comprehensive stability assessment is crucial to ensure product efficacy and safety. This protocol will cover the preparation of this compound solutions, the execution of forced degradation studies under different stress conditions (acidic, basic, oxidative, thermal, and photolytic), and the analysis of the resulting samples using a stability-indicating HPLC method.

Signaling Pathways and Logical Relationships

Vitamin K Cycle and Menadione's Role

Vitamin K is essential for the post-translational modification of certain proteins required for blood coagulation and calcium metabolism.[7][8] The vitamin K cycle is a key metabolic pathway where the reduced form of vitamin K (hydroquinone) is a cofactor for the γ-glutamyl carboxylase enzyme. This enzyme catalyzes the carboxylation of glutamate residues on specific proteins. During this process, vitamin K is oxidized to vitamin K epoxide and is subsequently recycled back to its active reduced form by the enzyme vitamin K epoxide reductase (VKOR).[9][10] Menadione (this compound) can enter this cycle and be converted into the active menaquinone-4 (MK-4) form.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum Menadione Menadione (this compound) MK4 Menaquinone-4 (MK-4) Menadione->MK4 Conversion KH2 Vitamin K Hydroquinone (Active Form) MK4->KH2 Reduction GGCX γ-glutamyl carboxylase KH2->GGCX KO Vitamin K Epoxide GGCX->KO Gla Gla-protein (Active) GGCX->Gla Carboxylation VKOR VKOR KO->VKOR VKOR->KH2 Reduction Glu Glu-protein Glu->GGCX

Caption: The role of Menadione (this compound) within the Vitamin K cycle.

Experimental Workflow for Stability Assessment

The following diagram outlines the overall workflow for the stability assessment of this compound in solution.

Stability_Assessment_Workflow cluster_workflow Experimental Workflow cluster_stress Stress Conditions prep 1. Prepare this compound Stock and Working Solutions stress 2. Expose to Stress Conditions (Forced Degradation) prep->stress sampling 3. Collect Samples at Defined Time Points stress->sampling acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis 4. Analyze Samples by Stability-Indicating HPLC Method sampling->analysis data 5. Quantify this compound and Degradation Products analysis->data report 6. Summarize Data and Determine Stability Profile data->report

Caption: Workflow for the forced degradation study of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (Menadione) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Amber vials for sample storage

  • HPLC system with a UV/PDA detector

  • ZIC-HILIC column (e.g., 250 mm x 4.6 mm, 5 µm) or a suitable C18 column[1][3]

  • pH meter

  • Calibrated oven

  • Photostability chamber

Preparation of Solutions

4.2.1. Standard Stock Solution (e.g., 1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL amber volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water, or methanol). Protect from light.[6]

4.2.2. Working Standard Solution (e.g., 100 µg/mL)

  • Pipette 10 mL of the Standard Stock Solution into a 100 mL amber volumetric flask.

  • Dilute to volume with the mobile phase.

Forced Degradation Studies

For each condition, prepare a sample of this compound at a known concentration (e.g., 100 µg/mL) in the respective stress medium. Store all samples protected from light, except for the photostability samples.[1][11]

4.3.1. Acid Hydrolysis

  • To a known volume of this compound solution, add an equal volume of 0.1 N HCl.

  • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

4.3.2. Base Hydrolysis

  • To a known volume of this compound solution, add an equal volume of 0.1 N NaOH.

  • Maintain the solution at room temperature for a defined period. Base-catalyzed degradation can be rapid.[5]

  • At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.

4.3.3. Oxidative Degradation

  • To a known volume of this compound solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for a defined period.

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

4.3.4. Thermal Degradation

  • Place the this compound solution in a calibrated oven at an elevated temperature (e.g., 70°C).[1]

  • Withdraw aliquots at specified time intervals.

  • Allow the samples to cool to room temperature before diluting with the mobile phase.

4.3.5. Photolytic Degradation

  • Expose the this compound solution to light in a photostability chamber, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark.

  • Withdraw aliquots at specified time intervals and dilute with the mobile phase. Menadione solutions in clear glass can lose significant strength within hours when exposed to light.[5]

HPLC Analysis

A stability-indicating method must be able to separate the intact drug from its degradation products.[11][12]

4.4.1. Chromatographic Conditions (Example)

  • Column: ZIC-HILIC (250 mm x 4.6 mm, 5 µm)[1][3]

  • Mobile Phase: Isocratic mixture of 200mM Ammonium Acetate solution and Acetonitrile (20:80 v/v), with the pH adjusted to 5.7 with glacial acetic acid.[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 261 nm[1]

  • Injection Volume: 20 µL

4.4.2. Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Summarize the quantitative data from the forced degradation studies in the following tables.

Table 1: Summary of this compound Degradation under Stress Conditions

Stress ConditionDuration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradation Peaks
0.1 N HCl, 60°C 2100
4100
8100
24100
0.1 N NaOH, RT 0.5100
1100
2100
3% H₂O₂, RT 2100
4100
8100
70°C 24100
48100
72100
Photolytic 8100
24100

Table 2: Chromatographic Data for Major Degradation Products

Stress ConditionRetention Time (min)Peak Area (%)
This compound (Parent)
Acid Degradant 1
Acid Degradant 2
Base Degradant 1
Oxidative Degradant 1
Photo Degradant 1

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in solution. The forced degradation studies will help in identifying the potential degradation pathways and the critical factors affecting the stability of menadione. The use of a validated, stability-indicating HPLC method is essential for obtaining reliable and accurate data.[1][3] The results from this protocol can be used to establish appropriate storage conditions, shelf-life, and formulation strategies for products containing this compound. It is crucial to handle menadione with care, especially by protecting it from light and alkaline conditions to prevent significant degradation.[5][6]

References

Application Notes and Protocols for Studying Cancer Metabolic Pathways Using Synkamin (Vitamin K3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synkamin, also known as menadione or vitamin K3, is a synthetic naphthoquinone with potent anticancer properties. Its mechanism of action is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cancer cells. This targeted assault on the cellular redox balance makes Synkamin a valuable tool for investigating the metabolic vulnerabilities of cancer. Cancer cells often exhibit a reprogrammed metabolism, characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), and altered mitochondrial function.[1][2][3] Synkamin's ability to disrupt these metabolic pathways provides a unique opportunity to study their roles in cancer cell survival and to identify potential therapeutic targets.

These application notes provide a comprehensive overview of the use of Synkamin to study metabolic pathways in cancer, including its effects on cellular viability, mitochondrial function, and key metabolic and signaling pathways. Detailed protocols for relevant in vitro assays are also provided to facilitate the practical application of Synkamin in a research setting.

Data Presentation

Table 1: Cytotoxicity of Synkamin (Menadione) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
Multidrug-Resistant LeukemiaLeukemia13.5 ± 3.6Not Specified[4]
Parental LeukemiaLeukemia18 ± 2.4Not Specified[4]
SASOral Squamous Carcinoma8.4524h[5]
A549Non-small Cell Lung Cancer1648h[6]
H4IIERat Hepatocellular Carcinoma2524h[7]
MCF-7Breast Cancer14.2Not Specified[8]
Table 2: Cytotoxicity of Synkamin (Menadione) in Combination with Ascorbic Acid (Vitamin C)
Cell LineCancer TypeMenadione (µM)Ascorbic Acid (µM)EffectReference
JurkatLeukemia2 - 20200 - 2000Synergistic Cytotoxicity[9]
U251GlioblastomaNot SpecifiedNot SpecifiedSynergistic Cytotoxicity[10]
MDA-MB-231Triple-Negative Breast Cancer3 - 1250 - 200Synergistic Cytotoxicity[11]
HCC1806Triple-Negative Breast Cancer3 - 1250 - 200Synergistic Cytotoxicity[11]

Note: The combination of menadione and ascorbate is often used in a 1:100 molar ratio.[12]

Table 3: Effects of Synkamin (Menadione) on Metabolic Parameters
ParameterCell LineMenadione Concentration (µM)Incubation TimeObserved EffectReference
Mitochondrial SuperoxideJurkat10Not Specified~1.5-2 fold increase[13]
Jurkat20Not Specified~7-9 fold increase[13]
Jurkat (with 2000 µM Ascorbate)20Not SpecifiedUp to 15-fold increase[14]
ATP LevelsJAR1002hDecreased to 26.6% of control[15]
JAR10024hDecreased to 9.8% of control[15]
Acid-Soluble Thiols (GSH)L1210>27Not SpecifiedTime and concentration-dependent depletion
L121045Not SpecifiedDepletion to 15% of control

Signaling Pathways and Mechanisms of Action

Synkamin's anticancer effects are mediated through a multi-pronged attack on cancer cell metabolism and survival pathways. The primary mechanism involves the generation of ROS, which in turn triggers a cascade of events leading to cell death.

Synkamin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Synkamin_ext Synkamin (Menadione) Synkamin_int Synkamin Synkamin_ext->Synkamin_int Ascorbate Ascorbate (Vitamin C) Redox_Cycling Redox Cycling Ascorbate->Redox_Cycling Synkamin_int->Redox_Cycling ROS ROS ↑ (O₂⁻, H₂O₂) Redox_Cycling->ROS GSH GSH Depletion ROS->GSH Glycolysis Glycolysis Inhibition ROS->Glycolysis Mito_ROS Mitochondrial ROS ↑ ROS->Mito_ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Activation PARP_cleaved Cleaved PARP PARP->PARP_cleaved MMP ΔΨm Collapse Mito_ROS->MMP CytC Cytochrome c Release MMP->CytC ATP ATP Depletion Caspase9 Caspase-9 Activation CytC->Caspase9 DNA_Damage->PARP Apoptosis Apoptosis Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->PARP Caspase37->Apoptosis Experimental_Workflow cluster_assays Metabolic and Viability Assays start Start: Cancer Cell Culture treatment Treatment with Synkamin (Dose-response and Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability ros Mitochondrial ROS (MitoSOX Assay) treatment->ros mmp Mitochondrial Membrane Potential (JC-1 Assay) treatment->mmp atp Intracellular ATP Levels treatment->atp thiol Intracellular Thiols (Ellman's Reagent) treatment->thiol glycolysis Glycolysis Stress Test treatment->glycolysis analysis Data Analysis and Interpretation viability->analysis ros->analysis mmp->analysis atp->analysis thiol->analysis glycolysis->analysis Logical_Relationship cluster_consequences Downstream Cellular Consequences synkamin Synkamin Treatment ros_generation Increased ROS Production synkamin->ros_generation mito_dysfunction Mitochondrial Dysfunction (ΔΨm collapse, ATP depletion) ros_generation->mito_dysfunction metabolic_shift Metabolic Shift (Glycolysis inhibition) ros_generation->metabolic_shift redox_imbalance Redox Imbalance (GSH depletion) ros_generation->redox_imbalance apoptosis Apoptosis mito_dysfunction->apoptosis metabolic_shift->apoptosis redox_imbalance->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-2-Methyl-1-Naphthol Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 4-amino-2-methyl-1-naphthol (also known as Vitamin K5) for cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is 4-amino-2-methyl-1-naphthol and what is its primary mechanism of action in cancer cell lines?

4-amino-2-methyl-1-naphthol, a synthetic menadione analog, is recognized for its role as a specific inhibitor of the M2 isoform of pyruvate kinase (PKM2).[1] PKM2 is a key enzyme in the glycolytic pathway, and its inhibition by 4-amino-2-methyl-1-naphthol disrupts cancer cell metabolism, leading to reduced proliferation and induction of apoptosis.[1]

Q2: What is a recommended starting concentration range for my experiments?

A definitive optimal concentration is cell-line dependent. However, based on the IC50 value for PKM2 inhibition (28 µM) and cytotoxicity data from related aminonaphthoquinone compounds, a starting range of 10 µM to 100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of 4-amino-2-methyl-1-naphthol?

The hydrochloride salt of 4-amino-2-methyl-1-naphthol is water-soluble.[2]

  • Recommended Solvent: Sterile distilled water or phosphate-buffered saline (PBS).

  • Stock Concentration: A 10 mM stock solution is a common starting point. To prepare, dissolve 2.096 mg of 4-amino-2-methyl-1-naphthol HCl (MW: 209.57 g/mol ) in 1 mL of solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Protect from light.

Q4: Is 4-amino-2-methyl-1-naphthol stable in cell culture media?

The hydrochloride salt of 4-amino-2-methyl-1-naphthol can be unstable in aqueous solutions at neutral pH, leading to oxidation and the formation of a colored precipitate (pink to purple).[2] This can impact the effective concentration of the compound in your experiments.

  • Mitigation Strategy: Prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment. Avoid storing the compound in media for extended periods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the cell culture medium upon addition of 4-amino-2-methyl-1-naphthol. Instability of the compound at neutral pH, leading to oxidation and precipitation.Prepare fresh dilutions from a frozen stock solution immediately before use. Ensure the final concentration of any organic solvent used for initial solubilization (if not using the HCl salt) is minimal and non-toxic to the cells.
Inconsistent or no observable effect on cell viability or proliferation. - Sub-optimal concentration. - Compound degradation. - Cell line resistance.- Perform a dose-response curve (e.g., 1 µM to 200 µM) to determine the IC50 value for your specific cell line. - Prepare fresh working solutions for each experiment. - Consider the expression level of PKM2 in your cell line, as this is the primary target.
High levels of cell death, even at low concentrations. High sensitivity of the cell line to the compound.Start with a lower concentration range in your dose-response experiments (e.g., 0.1 µM to 50 µM).
Difficulty dissolving the compound. Using the free base form which has lower aqueous solubility.Use the hydrochloride salt of 4-amino-2-methyl-1-naphthol, which is water-soluble.

Quantitative Data

The following tables summarize the available quantitative data for 4-amino-2-methyl-1-naphthol and related compounds.

Table 1: IC50 Values for PKM2 Inhibition by 4-amino-2-methyl-1-naphthol

Target IC50 (µM) Reference
PKM228[3]
PKM1191[3]
PKL120[3]

Table 2: Cytotoxicity (IC50 in µM) of Related Aminobenzylnaphthol Derivatives in Various Cancer Cell Lines

Note: These are not values for 4-amino-2-methyl-1-naphthol but for structurally related compounds, providing an estimate for effective concentration ranges.

Cell Line Compound IC50 (µM) at 24h IC50 (µM) at 72h Reference
Pancreatic Cancer (BxPC-3) MMZ-140C30.15 ± 9.3930.13 - 32.42[4]
MMZ-167C66.19 ± 7.36-[4]
MMZ-45AA-13.26[4]
Colorectal Cancer (HT-29) MMZ-45B31.78 ± 3.93-[4]
MMZ-140C37.76 ± 3.211.55[4]
MMZ-147CE111.5 ± 2.12-[4]
Cervical Cancer (HeLa) Compound 4j-4.63 - 5.54[4]
Compound 4k-4.63 - 5.54[4]
Compound 4l-4.63 - 5.54[4]

Experimental Protocols

1. Protocol for Determining IC50 using MTT Assay

This protocol provides a general framework. Optimization for specific cell lines is recommended.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of 4-amino-2-methyl-1-naphthol from your stock solution in the appropriate cell culture medium.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Protocol for Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 4-amino-2-methyl-1-naphthol for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Visualizations

Signaling Pathway of PKM2 Inhibition by 4-amino-2-methyl-1-naphthol

G cluster_0 Glycolysis cluster_1 Cellular Effects Glucose Glucose PEP PEP Glucose->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate Cell_Proliferation Cell Proliferation Pyruvate->Cell_Proliferation Supports Apoptosis Apoptosis Metabolic_Stress Metabolic Stress Metabolic_Stress->Apoptosis Induces 4_amino 4-amino-2-methyl-1-naphthol PKM2_active Active PKM2 (Tetramer) 4_amino->PKM2_active Inhibits PKM2_active->Pyruvate PKM2_inactive Inactive PKM2 (Dimer) PKM2_active->PKM2_inactive Shifts equilibrium PKM2_inactive->Cell_Proliferation Inhibits PKM2_inactive->Metabolic_Stress Leads to

Caption: Inhibition of active PKM2 by 4-amino-2-methyl-1-naphthol leads to metabolic stress and apoptosis.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of 4-amino-2-methyl-1-naphthol seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC50 value of a compound in a cell-based assay.

Troubleshooting Logic Diagram

G start Experiment Start issue Unexpected Results? start->issue precipitate Precipitate in Media? issue->precipitate Yes inconsistent_effect Inconsistent/No Effect? issue->inconsistent_effect No solution1 Prepare Fresh Dilutions precipitate->solution1 high_toxicity High Toxicity? inconsistent_effect->high_toxicity No solution2 Perform Dose-Response inconsistent_effect->solution2 Yes solution3 Lower Concentration Range high_toxicity->solution3 Yes end Optimized Experiment high_toxicity->end No solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting common issues in cell culture experiments.

References

Technical Support Center: Addressing Photostability Issues of Vitamin K5 in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Vitamin K5 (menadione), ensuring its stability is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on troubleshooting common photostability issues, offering detailed protocols and frequently asked questions to maintain the integrity of your research.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Question 1: I am seeing inconsistent results in my cell culture experiments when using this compound. Could this be related to its stability?

Answer: Yes, inconsistent results are a hallmark of this compound degradation. Menadione is highly susceptible to photodegradation, which can lead to a decrease in its effective concentration and the generation of reactive oxygen species (ROS) that can independently affect cellular processes. If you observe variable dose-responses, unexpected cytotoxicity, or altered cell signaling, you should assess the stability of your this compound stock and working solutions.

Troubleshooting Steps:

  • Protect from Light: Immediately ensure all stock solutions and experimental setups involving this compound are protected from light. Use amber vials for storage and cover plates or flasks with aluminum foil during incubation.

  • Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use from a freshly thawed aliquot of a stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Use Photostable Formulations: Consider using stabilized forms of this compound, such as menadione sodium bisulfite (MSB) or menadione nicotinamide bisulfite (MNB), which exhibit greater stability in solution.[1]

  • Control for Degradation Products: In your experimental design, include a "degraded this compound" control by intentionally exposing a solution to light. This can help you determine if the observed effects are due to the parent compound or its byproducts.

Question 2: My this compound solution has changed color. Is it still usable?

Answer: A color change, typically a shift from a clear yellow to a brownish hue, is a visual indicator of this compound degradation. This is often due to photo-oxidation. It is strongly recommended not to use a discolored solution, as its chemical composition has changed, and it will not provide reliable results. Discard the solution and prepare a fresh one, ensuring rigorous light protection.

Question 3: I suspect my this compound is degrading. How can I quantitatively assess its stability in my experimental conditions?

Answer: You can perform a stability study using High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the concentration of this compound over time under your specific experimental conditions (e.g., in your cell culture medium, under your laboratory's lighting).

Abridged Protocol for HPLC-Based Stability Assessment:

  • Prepare Samples: Prepare a solution of this compound in your experimental medium at the desired concentration.

  • Expose to Light: Aliquot the solution into multiple transparent vials. Expose these vials to the light source used in your experiments (e.g., cell culture hood light, ambient lab light) for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). Keep a control set of vials wrapped in aluminum foil to protect them from light.

  • HPLC Analysis: At each time point, inject an aliquot of the solution into an HPLC system. A common method involves a C18 column with a mobile phase of methanol and water, with detection at approximately 254 nm.

  • Quantify Degradation: Compare the peak area of this compound in the light-exposed samples to the control (dark) samples to calculate the percentage of degradation over time.

Question 4: What are the primary factors that accelerate the photodegradation of this compound?

Answer: The primary factors include:

  • Light Intensity and Wavelength: Higher light intensity and exposure to UV light will accelerate degradation. Standard fluorescent lab lighting is sufficient to cause significant degradation over a few hours.

  • Solvent/Medium: The composition of the solvent or cell culture medium can impact stability. Some components may act as photosensitizers, accelerating degradation.

  • pH: this compound is more stable in acidic to neutral conditions and degrades more rapidly in alkaline solutions.[2]

  • Presence of Oxidizing Agents: The presence of oxidizing agents can enhance the degradation process.

  • Temperature: While light is the primary driver, elevated temperatures can also contribute to degradation.

Quantitative Data on this compound Photodegradation

The following table summarizes the degradation of this compound under different conditions to provide a quantitative perspective on its instability.

Condition Container Light Source Duration Degradation (%) Reference
Diffuse DaylightOrdinary Pyrex FlaskDiffuse Daylight1 hour22-26%[2]
Diffuse DaylightOrdinary Pyrex FlaskDiffuse Daylight2 hours40%[2]
Diffuse DaylightOrdinary Pyrex FlaskDiffuse Daylight3 hours80%[2]
Diffuse Daylight"Low Actinic" Pyrex FlaskDiffuse DaylightUp to 3 hours0%[2]
Diffuse DaylightBrown BottleDiffuse DaylightUp to 3 hours0%[2]
UV Light (253.7 nm)Not specifiedUV LampNot specifiedRate slowed by complex formation[3]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Procurement and Storage: Upon receipt, store solid this compound at 2-8°C, protected from light. For long-term storage, especially of stock solutions, -20°C or -80°C is recommended.

  • Preparation of Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO or ethanol. Use amber vials or tubes wrapped in aluminum foil. Work under subdued lighting conditions.

  • Aliquoting and Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your experimental buffer or medium. This should be done immediately before use.

  • During the Experiment: Protect all vessels containing this compound from light using aluminum foil or by working in a dark room. If experiments are performed in multi-well plates, consider using opaque plates or covering them with light-blocking seals.

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to understand its degradation profile and to generate degradation products for use as experimental controls.

  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a transparent glass vial using a solvent relevant to your experiment (e.g., 50:50 ethanol:water).

  • Light Exposure: Place the vial in a photostability chamber equipped with a light source that provides both visible and UV output, as specified by ICH guidelines (e.g., a xenon lamp or a combination of cool white and near-UV fluorescent lamps).

  • Exposure Conditions: Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Prepare an identical solution in an amber vial or a vial wrapped in aluminum foil and keep it alongside the exposed sample but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV or LC-MS to identify and quantify the remaining this compound and its degradation products.

Visualizing Key Pathways and Workflows

Diagram 1: Photodegradation Pathway of this compound

VK5 This compound (Menadione) ExcitedVK5 Excited State this compound VK5->ExcitedVK5 ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, Singlet Oxygen) ExcitedVK5->ROS Energy Transfer to O2 DegradationProducts Various Oxidation and Cleavage Products ExcitedVK5->DegradationProducts Photochemical Reactions ROS->VK5 Oxidation Light Light (UV/Visible) Light->VK5

Caption: Photodegradation of this compound upon light exposure.

Diagram 2: Experimental Workflow for Assessing this compound Photostability

cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_results Results PrepSol Prepare this compound Solution in Experimental Medium Expose Expose to Light Source (Time Course) PrepSol->Expose DarkControl Dark Control (Protected from Light) PrepSol->DarkControl HPLC HPLC-UV or LC-MS Analysis Expose->HPLC DarkControl->HPLC Quant Quantify Remaining this compound and Degradation Products HPLC->Quant Kinetics Determine Degradation Kinetics Quant->Kinetics

Caption: Workflow for photostability testing of this compound.

Diagram 3: Troubleshooting Logic for Unexpected Cellular Effects

Start Unexpected Cellular Effects with this compound? CheckLight Is the setup fully protected from light? Start->CheckLight CheckFreshness Are solutions freshly prepared? CheckLight->CheckFreshness Yes ImplementProtection Implement rigorous light protection (amber vials, foil) CheckLight->ImplementProtection No CheckFreshness->Start No, prepare fresh CheckDegradation Perform stability test (e.g., HPLC) CheckFreshness->CheckDegradation Yes DegradationConfirmed Degradation Confirmed CheckDegradation->DegradationConfirmed NoDegradation No Significant Degradation CheckDegradation->NoDegradation ROSControl Include ROS scavenger as a control DegradationConfirmed->ROSControl ConsiderOtherFactors Investigate other experimental variables NoDegradation->ConsiderOtherFactors ImplementProtection->Start

Caption: Troubleshooting unexpected experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin K5 (Menadione Sodium Bisulfite) and related assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other forms of Vitamin K?

This compound, also known as menadione sodium bisulfite, is a synthetic, water-soluble form of Vitamin K3 (menadione).[1][2] Unlike the natural forms, Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinones), which are fat-soluble, the water solubility of this compound offers different properties for experimental applications.

Q2: What are the most common assays used for this compound analysis?

The most prevalent methods for the quantification of Vitamin K analogs, including K5, is High-Performance Liquid Chromatography (HPLC).[1] This is often coupled with various detection methods such as UV, fluorescence, and mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[3][4][5] Cell-based assays are also employed to evaluate the functional activity of Vitamin K-dependent pathways and the enzymes involved, such as Vitamin K epoxide reductase (VKOR).[6][7][8]

Q3: What are the expected concentration ranges for Vitamin K in biological samples?

Vitamin K is typically present in very low concentrations in biological matrices, often in the picogram to nanogram per milliliter range (pg/mL to ng/mL).[1][9] This necessitates highly sensitive analytical methods for accurate quantification.

Troubleshooting Common Artifacts in this compound Assays

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.

Issue 1: Low or No Signal/Response for this compound in HPLC Analysis

Possible Causes:

  • Degradation of this compound: Menadione and its derivatives can be sensitive to light, reducing agents, and alkaline solutions, leading to degradation.[2][10]

  • Improper Sample Storage: Incorrect storage temperatures or repeated freeze-thaw cycles can lead to a loss of bioactivity.[11] For instance, serum samples for vitamin K analysis should be stored at -20°C for short-term (less than 3 months) or -80°C for long-term (less than 6 months) storage.[11]

  • Suboptimal Extraction: Inefficient extraction from the sample matrix will result in low recovery.

Solutions:

  • Protect from Light: Prepare samples and standards in amber vials or under low-light conditions.

  • Optimize Sample pH: Ensure the pH of your solutions is not alkaline.

  • Proper Storage: Aliquot samples to avoid repeated freeze-thaw cycles and store them at appropriate temperatures.[11]

  • Validate Extraction Method: Perform recovery experiments with spiked samples to ensure your extraction protocol is efficient for your specific sample type.

Issue 2: Poor Peak Shape and Resolution in HPLC

Possible Causes:

  • Matrix Interference: The lipophilic nature of vitamin K can lead to co-elution with endogenous lipids, especially in complex biological samples like plasma or serum.[1][4] This is a major challenge in vitamin K analysis.

  • Inappropriate HPLC Column: The choice of stationary phase is critical for resolving vitamin K analogs from matrix components.[9]

  • Mobile Phase Issues: An unsuitable mobile phase composition can lead to poor separation.

Solutions:

  • Sample Preparation: Employ a robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering lipids before injection.[4][12]

  • Column Selection: Use a column specifically designed for separating hydrophobic compounds. C18 and C30 columns are commonly reported for vitamin K analysis.[1]

  • Gradient Elution: Optimize your gradient elution profile to enhance the separation of this compound from other matrix components.

  • Column Switching: A column-switching HPLC method can be effective in removing interfering substances and improving analysis.[12]

Issue 3: Inconsistent Results in Cell-Based Functional Assays

Possible Causes:

  • Cell Line Variability: Different cell lines may have varying expression levels of key enzymes in the vitamin K cycle, such as VKOR and gamma-glutamyl carboxylase (GGCX).[13]

  • Warfarin Resistance: Some cell lines or genetic variants may exhibit resistance to warfarin, a common inhibitor used in these assays, which can lead to unexpected results.[6]

  • Substrate Availability: The concentration of vitamin K and other necessary co-factors in the cell culture medium can influence the outcome.

Solutions:

  • Cell Line Characterization: Before starting, characterize the expression of key vitamin K cycle enzymes in your chosen cell line.

  • Assay Validation: Validate your cell-based assay with known inhibitors and activators to ensure it is performing as expected.

  • Optimize Culture Conditions: Standardize the concentration of vitamin K and other critical components in your cell culture medium for all experiments.

Quantitative Data Summary

Table 1: Common HPLC Parameters for Vitamin K Analysis

ParameterTypical SpecificationRationale
Column C18 or C30 reversed-phase, 3-5 µm particle sizeEffective for separating hydrophobic molecules like vitamin K from polar interferences.[1]
Mobile Phase Acetonitrile/Methanol and Water with additivesProvides good separation and peak shape.[1]
Detection Fluorescence (Ex: ~240-320 nm, Em: ~430 nm) or MS/MSFluorescence with post-column reduction offers high sensitivity.[3][12] MS/MS provides high selectivity.[4]
Flow Rate 0.5 - 1.0 mL/minStandard flow rates for analytical HPLC.
Injection Volume 10 - 50 µLDependent on sample concentration and instrument sensitivity.

Experimental Protocols

Protocol 1: HPLC-Fluorescence Quantification of Vitamin K in Plasma

This protocol is a generalized procedure based on common methods.[3][12]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., a synthetic vitamin K analog not present in the sample).

    • Add 2 mL of ethanol to precipitate proteins. Vortex for 30 seconds.

    • Add 5 mL of n-hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use an isocratic or gradient mobile phase (e.g., a mixture of methanol, ethanol, and a buffer).

    • After the analytical column, pass the eluent through a post-column reduction reactor (e.g., a platinum black column) to convert vitamin K to its fluorescent hydroquinone form.[12]

    • Detect the fluorescent signal using a fluorescence detector.

  • Quantification:

    • Create a calibration curve using known concentrations of this compound standards.

    • Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Protocol 2: Cell-Based Vitamin K Cycle Activity Assay

This protocol is a conceptual workflow based on published cell-based assays.[7][8][14]

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293T) that expresses the necessary components of the vitamin K cycle.

    • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with different concentrations of this compound.

    • For inhibition studies, co-treat with a known inhibitor like warfarin.

    • Include appropriate vehicle controls.

    • Incubate for a specified period (e.g., 24-48 hours).

  • Endpoint Measurement (e.g., Coagulation Factor Activity):

    • Collect the cell culture supernatant, which contains secreted vitamin K-dependent proteins (e.g., coagulation factors).

    • Measure the activity of a specific coagulation factor (e.g., Factor IX) using a commercially available activity assay. The activity of these factors is dependent on their proper gamma-carboxylation, which in turn depends on the vitamin K cycle.[6]

  • Data Analysis:

    • Normalize the coagulation factor activity to the total protein concentration in the corresponding cell lysate.

    • Plot the activity against the concentration of this compound or the inhibitor to determine the dose-response relationship.

Visualizations

Vitamin_K_Cycle cluster_0 Vitamin K Cycle VK_KH2 Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_KH2->GGCX Cofactor VK_Epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_Epoxide->VKOR Substrate VitaminK Vitamin K (quinone) VitaminK->VKOR Reduced by other reductases GGCX->VK_Epoxide Produces Gla Active Protein (Gla-containing) GGCX->Gla Product VKOR->VK_KH2 Product VKOR->VitaminK Product Glu Inactive Protein (Glu-containing) Glu->GGCX Substrate Warfarin Warfarin Warfarin->VKOR

Caption: The Vitamin K cycle showing the roles of GGCX and VKOR.

HPLC_Workflow start Start: Biological Sample (e.g., Plasma) extraction 1. Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation 2. Evaporation of Solvent extraction->evaporation reconstitution 3. Reconstitution in Mobile Phase evaporation->reconstitution injection 4. HPLC Injection reconstitution->injection separation 5. Separation on Reversed-Phase Column injection->separation reduction 6. Post-Column Reduction (for fluorescence) separation->reduction detection 7. Detection (Fluorescence or MS/MS) reduction->detection quantification End: Data Analysis and Quantification detection->quantification

Caption: A typical experimental workflow for HPLC analysis of Vitamin K.

References

Technical Support Center: Enhancing Vitamin K5 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting strategies, and detailed protocols for enhancing and evaluating the bioavailability of synthetic Vitamin K in animal studies.

A Note on Terminology : The term "Vitamin K5" is not commonly used in contemporary scientific literature. This guide focuses on menadione , which is designated as Vitamin K3 . Menadione and its water-soluble derivatives, such as menadione sodium bisulfite (MSB) and menadione nicotinamide bisulfite (MNB), are the primary synthetic forms of Vitamin K used in animal nutrition and research.[1]

Frequently Asked Questions (FAQs)

Q1: What is Vitamin K3 (Menadione) and how does it differ from naturally occurring Vitamin K1 and K2?

A1: Vitamin K3 (menadione) is a synthetic compound that forms the basic chemical structure—a naphthoquinone ring—of all K vitamins.[1] Unlike natural forms, it lacks a side chain.[2] In animal tissues, menadione is converted into menaquinone-4 (MK-4), a biologically active form of Vitamin K2.[1]

  • Vitamin K1 (Phylloquinone): Found in green leafy plants. It is the primary dietary source of Vitamin K.[3]

  • Vitamin K2 (Menaquinones): A series of vitamers (MK-4 to MK-13) found in animal-based foods and fermented products, or synthesized by gut bacteria.[3]

  • Vitamin K3 (Menadione): A synthetic precursor that must be converted to MK-4 in the animal's body to become active.[1][4] It is commonly used to fortify animal feed due to its low cost and stability in certain forms.[5]

Q2: Why is the bioavailability of Vitamin K3 a concern in animal studies?

A2: The bioavailability of Vitamin K3 is a significant concern for several reasons:

  • Instability: Menadione is sensitive to heat, light, and pressure, which can lead to significant degradation during animal feed manufacturing processes like pelleting and extrusion.

  • Absorption Pathway: Water-soluble derivatives like MSB enter the bloodstream directly, unlike fat-soluble K1 and K2, which are absorbed via the lymphatic system with fats and bile salts.[6] This can affect tissue distribution.

  • Dietary Factors: The presence of antagonists (e.g., mycotoxins, certain sulfa drugs) or rancid fats in the diet can interfere with Vitamin K absorption and utilization.

  • Species Differences: Animals like poultry have short digestive tracts and are more susceptible to deficiency, whereas ruminants can synthesize Vitamin K in their rumen.[7]

Q3: What are the key factors to consider when designing an animal study for Vitamin K bioavailability?

A3: A well-designed study should account for the following variables:

  • Animal Model: Choose a species relevant to your research question. Be aware that metabolism differs significantly between species (e.g., rats, mice, pigs, chickens).[8][9]

  • Sex: Studies in mice have shown that female mice can have significantly higher tissue concentrations of phylloquinone and MK-4 and may be more resistant to deficiency.[8] It is critical to include both sexes or justify the use of a single sex.

  • Housing: Coprophagy (ingestion of feces) can provide an uncontrolled source of bacterially synthesized menaquinones, confounding results. Using suspended wire-bottom cages can prevent this.[10]

  • Diet Formulation: Ensure the basal diet is deficient in Vitamin K to measure the effect of supplementation accurately. The fat content of the diet is also crucial, as it enhances the absorption of fat-soluble vitamins.[3]

  • Source of Vitamin K3: The chemical form of menadione used (e.g., MSB vs. MNB) has a major impact on stability and, consequently, bioavailability.[11][12]

Troubleshooting Guide

Problem: Low or undetectable levels of Vitamin K (MK-4) in target tissues.

This is a common issue that can derail an experiment. Follow this guide to diagnose the potential cause.

Possible Cause Troubleshooting Steps & Solutions
1. Degradation in Feed Verify Post-Processing Concentration: Analyze a sample of the final animal feed to confirm the Vitamin K3 concentration is at the target level. Manufacturing processes like pelleting and extrusion can destroy significant amounts of menadione.[12]Solution: • Use a more stable form, such as Menadione Nicotinamide Bisulfite (MNB), which shows higher recovery rates than Menadione Sodium Bisulfite (MSB) after processing.[12] • Consider using encapsulated or micro-sphere formulations, which can improve stability during pelleting.[12] • Reduce processing intensity (e.g., lower temperature, shorter duration) if possible.
2. Inefficient Extraction Review Your Protocol: Ensure your tissue homogenization and extraction methods are validated for Vitamin K. Incomplete cell lysis or poor partitioning into the organic solvent will lead to low recovery.Solution: • Use a robust solvent system (e.g., hexane/isopropanol). • Incorporate a solid-phase extraction (SPE) step for sample cleanup to remove interfering lipids.[13] • See Experimental Protocol 1 for a detailed tissue extraction method.
3. Analytical Insensitivity Check Method Detection Limits: Your analytical method may not be sensitive enough to detect the low concentrations of Vitamin K present in tissues.Solution: • Use High-Performance Liquid Chromatography (HPLC) with post-column zinc reduction and fluorescence detection. This is a highly sensitive and specific method for K vitamins.[14] • For even greater sensitivity, consider Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15] • See Experimental Protocol 2 for a detailed HPLC quantification method.
4. Biological Variability Re-evaluate Experimental Design: High variance between animals can mask treatment effects.Solution: • Control for coprophagy by using wire-bottom cages.[10] • Ensure your animal groups are balanced by sex, as metabolism can be sex-dependent.[8] • Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The choice of Vitamin K3 source and the feed manufacturing process significantly impact the amount of active compound available to the animal.

Table 1: Stability of Vitamin K3 Sources and Formulations During Swine Feed Processing (Data adapted from Wang et al., 2021)[12]

Processing MethodVitamin K3 SourceFormulationRecovery (%)
Extrusion (100°C) MSBCrystal68.95%
MNBCrystal79.37%
Extrusion (135°C) MSBCrystal63.67%
MNBCrystal74.65%
Pelleting (Low Temp/Ratio) MSBMicro-capsule84.73%
MNBMicro-capsule90.17%
Pelleting (High Temp/Ratio) MSBMicro-capsule78.49%
MNBMicro-capsule84.81%

Experimental Protocols

Protocol 1: Vitamin K Extraction from Animal Liver Tissue

This protocol describes a standard method for extracting Vitamin K vitamers from liver tissue for subsequent HPLC analysis.

  • Homogenization:

    • Accurately weigh approximately 0.5 g of frozen liver tissue.

    • Add the tissue to a homogenizer tube with 2 mL of ice-cold phosphate-buffered saline (PBS).

    • Add an internal standard (e.g., Menaquinone-2) to correct for extraction losses.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout.

  • Liquid-Liquid Extraction:

    • To the homogenate, add 5 mL of a hexane/isopropanol (3:2, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Carefully transfer the upper organic (hexane) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the lipid residue in 1 mL of hexane.

    • Condition a silica SPE cartridge by washing with 5 mL of hexane.

    • Apply the reconstituted sample to the cartridge.

    • Wash the cartridge with 10 mL of hexane to elute interfering neutral lipids.

    • Elute the Vitamin K fraction with 5 mL of a hexane/diethyl ether (97:3, v/v) mixture.

  • Final Preparation:

    • Evaporate the eluted fraction to dryness under nitrogen.

    • Reconstitute the final residue in a known, small volume (e.g., 200 µL) of the HPLC mobile phase.

    • The sample is now ready for injection into the HPLC system.

Protocol 2: Quantification by HPLC with Fluorescence Detection

This method provides high sensitivity for detecting K vitamins after converting them to their fluorescent hydroquinone form.

  • HPLC System Setup:

    • Column: A reversed-phase C18 or C30 column is typically used.

    • Mobile Phase: An isocratic mobile phase, often methanol-based (e.g., 95% methanol in water with specific salts), is common.[14] All solvents should be degassed.

    • Flow Rate: Typically 1.0 mL/min.

    • Post-Column Reactor: A small column packed with powdered metallic zinc placed between the analytical column and the detector. This reduces the K vitamins.

    • Fluorescence Detector: Set the excitation wavelength to ~243 nm and the emission wavelength to ~430 nm.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of menadione (and other relevant vitamers) of known concentrations in the mobile phase.

    • Inject each standard to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared sample extract (from Protocol 1) into the HPLC system.

    • Identify the menadione/MK-4 peak by comparing its retention time to that of the standard.

    • Quantify the amount of Vitamin K in the sample by interpolating its peak area against the standard curve.

    • Correct the final concentration using the recovery rate of the internal standard.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and decision points in Vitamin K bioavailability research.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation Diet Diet Formulation (Vitamin K3 Source Selection) Dosing Oral Dosing / Ad Libitum Feeding Diet->Dosing Animal Animal Model Acclimation (Housing, Sex Balancing) Animal->Dosing Sampling Blood & Tissue Sampling (e.g., Liver, Plasma) Dosing->Sampling Extraction Sample Extraction & Cleanup (Protocol 1) Sampling->Extraction HPLC Quantification by HPLC (Protocol 2) Extraction->HPLC Data Data Analysis (Bioavailability Calculation) HPLC->Data Conclusion Conclusion & Reporting Data->Conclusion

Caption: General workflow for an in vivo Vitamin K bioavailability study.

vitamin_k_pathway DietK1 Dietary Vitamin K1 (Phylloquinone) Intestine Intestinal Absorption DietK1->Intestine Side-chain cleavage DietK3 Dietary Vitamin K3 (Menadione) DietK3->Intestine Circ_MD Circulating Menadione Intestine->Circ_MD Tissues Extra-Hepatic Tissues (Bone, Kidney, Brain) Circ_MD->Tissues UBIAD1 UBIAD1 Enzyme (Prenylation) Tissues->UBIAD1 MK4 Tissue MK-4 (Active Form) GGCX γ-carboxylation (Protein Activation) MK4->GGCX UBIAD1->MK4 Conversion

Caption: Simplified conversion of dietary K vitamins to active MK-4 in tissues.[2][4][16]

troubleshooting_flowchart start Low MK-4 Detected in Tissues? check_feed Feed Concentration Verified? start->check_feed check_extraction Extraction Protocol Validated? check_feed->check_extraction Yes action_feed Action: Analyze feed sample. Use stable K3 form (MNB). check_feed->action_feed No check_hplc HPLC Method Sensitive Enough? check_extraction->check_hplc Yes action_extract Action: Optimize extraction. Use SPE cleanup. check_extraction->action_extract No check_bio Biological Factors Controlled? check_hplc->check_bio Yes action_hplc Action: Use Fluorescence Detection or LC-MS/MS. check_hplc->action_hplc No action_bio Action: Control for sex. Prevent coprophagy. check_bio->action_bio No end_ok Problem Likely Resolved check_bio->end_ok Yes action_feed->end_ok action_extract->end_ok action_hplc->end_ok action_bio->end_ok

References

Technical Support Center: Purification of Synthetic Vitamin K5 (Menadione)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic Vitamin K5 (Menadione).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in synthetic this compound (menadione) often originate from the starting materials, side reactions during synthesis, or degradation. These can include:

  • Unreacted Precursors: Such as 2-methylnaphthalene, which is a common starting material for the oxidation process to produce menadione.[1][2]

  • Oxidation Byproducts: The synthesis, often involving oxidation, can lead to byproducts like 6-methyl-1,4-naphthoquinone and other tarry materials.[1][3]

  • Isomers and Related Compounds: Depending on the synthetic route, isomers or related naphthoquinone derivatives may be formed.[4]

  • Degradation Products: Menadione is sensitive to light and alkaline conditions, which can lead to the formation of degradation products like epoxides.[1][5] It is also unstable in the presence of reducing agents.[5]

Q2: What are the key stability concerns for this compound during purification and storage?

A2: this compound is susceptible to degradation under certain conditions. Key stability concerns include:

  • Light Sensitivity: Exposure to sunlight can cause significant degradation.[5] It is recommended to work under yellow light and store the compound in amber or foil-covered containers.

  • Alkaline pH: Menadione is destroyed by alkaline solutions.[5] Purification and storage should be under neutral or slightly acidic conditions.

  • Reducing Agents: this compound is unstable in the presence of reducing agents.[5]

  • Heat: While relatively stable to heat compared to its sensitivity to light and alkali, prolonged exposure to high temperatures should be avoided.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: Several chromatographic techniques are effective for determining the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method, often with a C8 or C18 reversed-phase column and a mobile phase consisting of a methanol/water or acetonitrile/water mixture.[6][7] UV detection is common, with wavelengths around 261 nm being effective.[8]

  • Gas Chromatography (GC): GC with flame ionization detection (GC-FID) is another established method for purity assessment.[7][9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and useful technique for monitoring the progress of purification, allowing for the visualization of the separation of menadione from its impurities.

Troubleshooting Guides

Recrystallization of this compound

Problem 1: Oily precipitate forms instead of crystals.

  • Cause: The compound may be "oiling out" because the solution is supersaturated at a temperature above the melting point of the solid, or there are significant impurities present that are depressing the melting point.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.[10]

    • Allow the solution to cool more slowly to encourage crystal nucleation at a lower temperature.

    • If impurities are suspected, consider a pre-purification step like column chromatography or treatment with activated charcoal to remove colored impurities.[10][11]

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, meaning too much solvent was added initially.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.[10] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.

    • Once the volume is reduced, allow the solution to cool slowly again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Alternatively, add a seed crystal of pure this compound if available.

Problem 3: Low recovery of purified this compound.

  • Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[10] The chosen solvent may also have too high a solubility for the compound at low temperatures.

  • Solution:

    • Before filtration, cool the crystallization mixture in an ice bath for at least 15 minutes to maximize precipitation.[11]

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.[11] Note that the second crop may be less pure than the first.

Column Chromatography of this compound

Problem 1: Poor separation of this compound from impurities (co-elution).

  • Cause: The polarity of the eluent (mobile phase) is too high, causing all components to move down the column too quickly.

  • Solution:

    • Decrease the polarity of the mobile phase. For a common silica gel column with a hexane/ethyl acetate system, this means increasing the proportion of hexane.[12][13]

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column to find a mobile phase that gives good separation of the desired compound from impurities. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.

Problem 2: this compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move the compound down the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this involves increasing the percentage of ethyl acetate.[12][13]

    • It is often best to start with a low polarity solvent to elute non-polar impurities and then gradually increase the polarity to elute the more polar compounds.

Problem 3: Cracking or channeling of the column packing.

  • Cause: Improper packing of the stationary phase (e.g., silica gel) or a sudden, large change in solvent polarity during the run.

  • Solution:

    • Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.[12]

    • When changing the solvent polarity, do so gradually by running gradients of solvent mixtures rather than switching directly from a non-polar to a highly polar solvent.[12]

Experimental Protocols

Protocol 1: Recrystallization of Synthetic this compound

This protocol describes the purification of crude synthetic this compound by recrystallization using a single solvent system (ethanol).

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate while swirling until the solid completely dissolves.[14] If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.[14]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl, and reheat to boiling for a few minutes.[11]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[15]

  • Complete Precipitation: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.[16]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of crude this compound using column chromatography with a silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: First, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give the this compound spot an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[12] Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

    • If necessary, gradually increase the polarity of the mobile phase (by increasing the percentage of ethyl acetate) to elute the this compound.[12]

  • Combining and Evaporation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound (Menadione) Purity Assessment

ParameterHPLC-DAD[7]GC-FID[7]
Column C8 (150 mm x 4.6 mm, 5 µm)HP-5 Capillary Column
Mobile Phase/Carrier Gas Methanol/WaterNitrogen
Linear Range 0.5–20 µg/mL0.5–20 µg/mL
Limit of Detection (LOD) 0.010 µg/mL0.04 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mLNot Specified
Recovery 98.1% (from MSB)98.1% (from MSB)

Table 2: HPLC Parameters for Purity Analysis of this compound (Menadione Sodium Bisulfite - MSB) [8]

ParameterValue
Chromatography Mode Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)
Column ZIC-HILIC (250 mm x 4.6 mm, 5 µm)
Mobile Phase 200mM Ammonium Acetate : Acetonitrile (20:80, v/v), pH 5.7
Flow Rate 0.5 mL/min
Detection Wavelength 261 nm
Column Temperature 25°C
Retention Time of MSB ~7.2 minutes
LOD 0.017 µg/mL
LOQ 0.057 µg/mL

Visualizations

purification_workflow cluster_start Crude Synthetic this compound cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude Product (Contains precursors, byproducts) recrystallization Recrystallization (Ethanol or Hexane) crude->recrystallization Option 1 column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chrom Option 2 tlc TLC Monitoring recrystallization->tlc Check Purity column_chrom->tlc Monitor Fractions hplc HPLC/GC Analysis tlc->hplc Quantitative Check pure_vk5 Pure this compound hplc->pure_vk5 Final Confirmation

Caption: Experimental workflow for the purification of synthetic this compound.

impurity_formation cluster_synthesis Synthesis Process cluster_product Reaction Output cluster_impurities Potential Impurities precursor Precursor (e.g., 2-Methylnaphthalene) oxidation Oxidation Reaction precursor->oxidation menadione Desired Product (this compound) oxidation->menadione unreacted Unreacted Precursor oxidation->unreacted Incomplete Reaction byproduct Side-Reaction Byproduct (e.g., 6-methyl-1,4-naphthoquinone) oxidation->byproduct Side Reaction degradation Degradation Product (e.g., Epoxide) menadione->degradation Exposure to Light/Alkali

References

strategies to prevent degradation of 4-amino-2-methyl-1-naphthol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-amino-2-methyl-1-naphthol (also known as Vitamin K5) during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of 4-amino-2-methyl-1-naphthol and its solutions.

Issue Possible Cause(s) Recommended Action(s)
Aqueous solution turns pink/purple and forms a precipitate. Oxidation of 4-amino-2-methyl-1-naphthol. This is accelerated by neutral or alkaline pH, exposure to air (oxygen), and light.[1]1. For short-term use (4-6 hours): Prepare solutions using deoxygenated water and add a stabilizer such as sodium bisulfite (0.1%).[2] 2. For longer-term storage: Store solutions at acidic pH, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). 3. Filter the solution through a 0.22 µm filter before use if a precipitate has formed. Note that this will reduce the concentration of the active compound.
Loss of potency in solid compound over time. The solid compound is sensitive to air and light, leading to gradual oxidation.[3]1. Store the solid compound in a tightly sealed, opaque container. 2. For long-term storage, place the container in a desiccator at a reduced temperature (2-8°C). 3. Consider storing under an inert atmosphere.
Inconsistent results in bioassays. Degradation of the compound in the assay medium. The rate of degradation is pH-dependent.[1]1. Prepare fresh solutions immediately before use. 2. If the assay buffer is at a neutral or alkaline pH, minimize the time the compound is in the solution before the assay is performed. 3. Consider the use of a stabilizing agent like sodium bisulfite if it does not interfere with the assay.[2]
Discoloration of the solid compound (white powder turning pinkish/violet). Exposure to air and light.[3]This indicates partial degradation. While it may still be usable for some applications, for sensitive quantitative experiments, it is recommended to use a fresh, non-discolored batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-amino-2-methyl-1-naphthol?

A1: The primary degradation pathway is oxidation. In aqueous solutions, 4-amino-2-methyl-1-naphthol undergoes oxidation and deamination to form menadione (2-methyl-1,4-naphthoquinone). The menadione then reacts with the parent compound, 4-amino-2-methyl-1-naphthol, in a condensation reaction to form a colored precipitate, (4-oxy-2-methylnaphtylimine)-2-methyl-1,4-naphthoquinone.[1] This process is accelerated at neutral pH.[1]

Q2: What are the optimal storage conditions for solid 4-amino-2-methyl-1-naphthol?

A2: To ensure long-term stability, the solid compound should be stored in a cool (2-8°C), dry, and dark place.[4][5][6][7] The container should be tightly sealed to minimize exposure to air.[4][5][6][7] For enhanced stability, consider storage under an inert atmosphere such as argon or nitrogen.

Q3: How can I prepare a stable aqueous solution of 4-amino-2-methyl-1-naphthol?

A3: For short-term stability (a few hours), dissolve the compound in deoxygenated water containing a stabilizing agent like 0.1% sodium bisulfite.[2] Prepare the solution fresh on the day of use. For longer-term stability, an acidic pH is recommended. Solutions should always be protected from light.

Q4: Is 4-amino-2-methyl-1-naphthol sensitive to light?

A4: Yes, the hydrochloride salt of 4-amino-2-methyl-1-naphthol is known to turn from pink to dark violet upon exposure to air and light, indicating degradation.[3] Therefore, it is crucial to store both the solid compound and its solutions in light-protected containers (e.g., amber vials).

Q5: Can I use a solution that has changed color?

A5: A color change indicates that the compound has started to degrade. The presence of degradation products may interfere with your experiment and the concentration of the active compound will be lower than intended. For quantitative and sensitive applications, it is strongly recommended to use a freshly prepared, colorless solution.

Q6: What analytical methods are suitable for assessing the stability of 4-amino-2-methyl-1-naphthol?

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of 4-Amino-2-Methyl-1-Naphthol

Objective: To prepare an aqueous solution of 4-amino-2-methyl-1-naphthol with enhanced short-term stability.

Materials:

  • 4-amino-2-methyl-1-naphthol hydrochloride

  • Sodium bisulfite

  • High-purity deoxygenated water (prepared by sparging with nitrogen or argon for at least 30 minutes)

  • Amber glass volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of sodium bisulfite to make a 0.1% (w/v) solution (e.g., 100 mg for 100 mL of solution).

  • Dissolve the sodium bisulfite in the deoxygenated water in an amber volumetric flask.

  • Weigh the required amount of 4-amino-2-methyl-1-naphthol hydrochloride and add it to the sodium bisulfite solution.

  • Stir the solution at room temperature until the compound is completely dissolved.

  • If necessary, adjust the volume to the final desired concentration with the 0.1% sodium bisulfite solution.

  • Use the solution within 4-6 hours for best results.[2] Store protected from light.

Protocol 2: Stability-Indicating HPLC Method Development (Guidance)

Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of 4-amino-2-methyl-1-naphthol and its degradation products. This is a general guide and will require optimization and validation.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase (starting conditions):

  • A gradient elution is recommended to separate the polar parent compound from less polar degradation products.

  • Mobile Phase A: 0.1% phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes.

Detection:

  • Monitor at a wavelength where 4-amino-2-methyl-1-naphthol has significant absorbance. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and assessing peak purity. Based on related compounds, a starting wavelength could be in the range of 240-280 nm.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol (for method validation): To ensure the method is stability-indicating, perform forced degradation studies:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.

Visualizations

Degradation_Pathway A 4-Amino-2-methyl-1-naphthol B Menadione (2-methyl-1,4-naphthoquinone) A->B Oxidation & Deamination (Air, Light, Neutral pH) C (4-oxy-2-methylnaphtylimine)- 2-methyl-1,4-naphthoquinone (Colored Precipitate) A->C Condensation B->C Condensation

Caption: Degradation pathway of 4-amino-2-methyl-1-naphthol.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Storage & Handling cluster_2 Analysis A Weigh 4-amino-2-methyl-1-naphthol C Dissolve in Stabilizer Solution A->C B Prepare 0.1% Sodium Bisulfite in Deoxygenated Water B->C D Store in Amber Vial C->D F Filter Sample (0.45 µm) C->F E Use within 4-6 hours D->E G HPLC Analysis F->G

Caption: Recommended workflow for preparing and handling solutions.

Logical_Relationships cluster_factors Influencing Factors Stability Compound Stability Degradation Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light Light->Degradation pH Neutral/Alkaline pH pH->Degradation Temperature High Temperature Temperature->Degradation Stabilizer Stabilizer (e.g., Sodium Bisulfite) Stabilizer->Stability Acidic_pH Acidic pH Acidic_pH->Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stability

Caption: Factors influencing the stability and degradation.

References

Technical Support Center: Mitigating Potential Cross-Reactivity of Vitamin K5 in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity of Vitamin K5 in immunoassays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cross-react in an immunoassay?

This compound, also known as 4-amino-2-methyl-1-naphthol, is a synthetic form of Vitamin K.[1][2] Cross-reactivity in an immunoassay can occur when an antibody, intended to bind a specific target analyte, also binds to other structurally similar molecules present in the sample.[3] Given that this compound shares a core 2-methyl-1,4-naphthoquinone structure with other forms of Vitamin K (like K1, K2, and K3), antibodies developed against one form may exhibit off-target binding to this compound if the epitope recognized by the antibody is part of this common structure.[4][5]

Q2: What types of immunoassays are most susceptible to small molecule interference like this compound?

Competitive immunoassays are often used for the detection of small molecules like this compound.[6][7] In this format, the this compound in the sample competes with a labeled version of the analyte for binding to a limited number of antibody sites. While effective, this format can be susceptible to cross-reactivity from structurally related molecules. Sandwich ELISAs, which require the antibody to bind to two distinct epitopes on the antigen, are generally less prone to cross-reactivity with small molecules as it is difficult for two antibodies to bind to a small molecule simultaneously.[8][9]

Q3: What are the typical signs of cross-reactivity in my immunoassay results?

Signs of potential cross-reactivity include:

  • Falsely elevated or decreased analyte concentrations: Cross-reactivity can lead to an over or underestimation of the true analyte concentration.[3]

  • Poor correlation between different assay methods: If you measure the same sample with a different method (e.g., mass spectrometry) and get significantly different results, cross-reactivity in the immunoassay may be a factor.

  • Non-linear dilution response: If serially diluting a sample does not result in a proportional decrease in the measured analyte concentration, it could indicate the presence of an interfering substance.

  • High background signal: Non-specific binding, which can be a form of cross-reactivity, can lead to a high background signal, reducing the assay's sensitivity and accuracy.[10]

Troubleshooting Guides

Issue 1: Suspected False-Positive Results Due to this compound Cross-Reactivity

If you suspect that this compound is causing false-positive results in your immunoassay for another analyte, follow these steps:

1. Confirmation of Cross-Reactivity:

  • Spike-in and Recovery Experiment: Spike a known concentration of this compound into a sample matrix that is known to be free of the target analyte. Analyze the spiked sample using your immunoassay. A positive signal that increases with the concentration of spiked this compound confirms cross-reactivity.

Illustrative Data Presentation: Spike-in and Recovery Experiment

Sample IDThis compound Spiked (nM)Measured Analyte Concentration (nM)% Cross-Reactivity*
Blank00.5-
Spike 1102.520%
Spike 25010.520%
Spike 310020.520%

*Calculated as: [(Measured Concentration - Blank Concentration) / Spiked Concentration] x 100

2. Mitigation Strategies:

  • Antibody Selection: If possible, switch to a monoclonal antibody with a highly specific epitope that is not present on this compound.

  • Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove this compound before running the immunoassay.

  • Assay Format Modification: If you are using a competitive ELISA, try to develop a non-competitive assay format if the target analyte is large enough.

Experimental Workflow for Investigating False-Positives

FalsePositiveWorkflow start Suspected False-Positive Result spike_in Perform Spike-in and Recovery with this compound start->spike_in analyze Analyze Results spike_in->analyze cross_reactivity Cross-Reactivity Confirmed? analyze->cross_reactivity no_cross No Cross-Reactivity. Investigate other causes. cross_reactivity->no_cross No mitigate Implement Mitigation Strategy cross_reactivity->mitigate Yes antibody Switch to a more specific antibody mitigate->antibody cleanup Implement Sample Pre-treatment (e.g., SPE) mitigate->cleanup format Modify Assay Format mitigate->format validate Validate Modified Assay antibody->validate cleanup->validate format->validate end Reliable Results Obtained validate->end

Caption: Workflow for troubleshooting suspected false-positive results.

Issue 2: High Background or Non-Specific Binding in an Assay Detecting a Vitamin K Analog

High background can obscure the specific signal from your target analyte.

1. Identifying the Cause:

  • No-Antigen Control: Run a control well that contains all assay components except the target analyte. A high signal in this well indicates non-specific binding.

  • Blocking Buffer Optimization: The blocking buffer may not be effectively preventing non-specific binding of the antibodies to the plate.

2. Mitigation Strategies:

  • Optimize Blocking Conditions: Test different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers) and optimize the incubation time and temperature.

  • Increase Wash Steps: Increase the number and stringency of the wash steps to remove unbound antibodies and other interfering substances.

  • Antibody Titration: A high concentration of the primary or secondary antibody can lead to increased non-specific binding. Perform a titration to determine the optimal antibody concentration.

Illustrative Data Presentation: Antibody Titration

Primary Antibody DilutionSignal (OD450) - Positive ControlSignal (OD450) - Negative ControlSignal-to-Noise Ratio
1:5002.80.93.1
1:10002.50.55.0
1:20002.10.210.5
1:40001.50.115.0

Logical Diagram for Reducing High Background

HighBackground start High Background Observed no_antigen Run No-Antigen Control start->no_antigen analyze Analyze Control Signal no_antigen->analyze is_high Signal Still High? analyze->is_high not_high Background is acceptable. Proceed with assay. is_high->not_high No optimize Optimize Assay Conditions is_high->optimize Yes blocking Test Different Blocking Buffers optimize->blocking washing Increase Wash Step Stringency optimize->washing titrate Titrate Antibody Concentrations optimize->titrate revalidate Re-validate Assay blocking->revalidate washing->revalidate titrate->revalidate end Low Background Achieved revalidate->end

Caption: Troubleshooting steps to reduce high background in immunoassays.

Experimental Protocols

Protocol: Competitive ELISA for the Quantification of a Small Molecule and Assessment of this compound Cross-Reactivity

This protocol describes a competitive ELISA to quantify a small molecule analyte and can be adapted to test for cross-reactivity with this compound.

Materials:

  • High-binding 96-well microplate

  • Capture antibody specific to the target analyte

  • Target analyte standard

  • This compound standard

  • Biotinylated analyte conjugate

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition:

    • Standard Curve: Add 50 µL of assay buffer to the standard curve wells. Add 50 µL of serially diluted target analyte standard to the respective wells.

    • Samples: Add 50 µL of your samples to the sample wells.

    • Cross-Reactivity Check: Add 50 µL of serially diluted this compound standard to separate wells.

    • Immediately add 50 µL of the biotinylated analyte conjugate to all wells (except blanks).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step 5 times.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of the target analyte.

  • Determine the concentration of the analyte in your samples from the standard curve.

  • For the cross-reactivity check, calculate the concentration of this compound that causes 50% inhibition of the maximum signal (IC50) and compare it to the IC50 of the target analyte.

Potential Signaling Pathway Involvement

Vitamin K and its analogs, including menadione (a related compound to this compound), have been shown to influence cellular signaling pathways. For instance, menadione has been reported to affect the Wnt/β-catenin and PI3K signaling pathways.[11][12] If your immunoassay is measuring a component of these pathways, it is crucial to consider the potential biological effects of this compound in your experimental system, in addition to direct assay interference.

Diagram of a Simplified Wnt Signaling Pathway Potentially Modulated by Vitamin K Analogs

WntSignaling cluster_membrane Cell Membrane Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression activates VitaminK_Analog Vitamin K Analog (e.g., Menadione) VitaminK_Analog->Beta_Catenin may decrease expression

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of modulation by Vitamin K analogs.

References

Technical Support Center: Refining HPLC Protocols for Vitamin K5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Vitamin K5 (Menadione Sodium Bisulfite). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC protocols for more sensitive and reliable detection.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in achieving sensitive detection of this compound?

A1: The primary challenge is overcoming the relatively low UV absorbance of this compound and separating it from interfering components in the sample matrix.[1] For biological samples, the low circulating concentrations of vitamin K compounds also present a significant hurdle.[2]

Q2: How can I significantly improve the sensitivity of my this compound assay?

A2: The most effective method is to use fluorescence detection following post-column reduction.[3][4][5][6][7] this compound, in its native quinone form, is not fluorescent. However, after separation on the HPLC column, it can be reduced to its highly fluorescent hydroquinone form using a post-column reactor containing a reducing agent like zinc or platinum.[5][8][9] This technique can increase sensitivity by more than tenfold compared to standard UV detection.[9] Alternatively, LC-MS/MS offers excellent sensitivity and specificity, which can also simplify sample preparation.[10][11]

Q3: What are the recommended starting conditions for an HPLC method for this compound?

A3: A good starting point for a standard reversed-phase HPLC method would be:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of acetonitrile and water or a buffer like ammonium acetate.[12][13][14]

  • Detection: UV detection at approximately 261 nm.[13]

  • Flow Rate: 0.5 - 1.0 mL/min.[13]

For higher sensitivity, a fluorescence detector is used with post-column reduction, with excitation around 246 nm and emission around 430 nm.[3][4]

Q4: My sample matrix is complex. What sample preparation techniques are recommended for this compound analysis?

A4: Due to the presence of interfering substances in many samples, a robust sample preparation is crucial.[5] Common techniques include:

  • Liquid-Liquid Extraction (LLE): Useful for extracting lipophilic Vitamin K compounds from aqueous matrices using solvents like hexane.[10][15]

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and concentrating the analyte. Silica-based SPE cartridges are often used.[1][3]

  • Column-Switching HPLC: An automated technique that can be used to remove contaminants and concentrate the target analyte before it reaches the analytical column.[16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites on the column interacting with the analyte.Use a different stationary phase or add a competing agent to the mobile phase.[18] Ensure the mobile phase pH is appropriate.[18]
Column contamination or blockage.Reverse flush the column with a strong organic solvent or replace the column if necessary.[18]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.[18]
Contaminated mobile phase or detector flow cell.Prepare fresh mobile phase using high-purity solvents. Flush the flow cell with a strong solvent like isopropanol.[18]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[18]
Retention Time Variability Inconsistent mobile phase composition.Prepare mobile phase accurately and ensure proper mixing if using a gradient. Manually preparing the mobile phase can help diagnose issues with the pump's mixer.[19]
Poor column equilibration.Increase the equilibration time between injections, especially after a gradient.[18]
Leaks in the system.Check all fittings for any signs of leakage and tighten or replace as needed.[18]
Loss of Sensitivity / Low Signal Degradation of the analyte.Protect this compound standards and samples from light.[4]
Inefficient post-column reduction (for fluorescence detection).Check the reduction catalyst column (e.g., zinc or platinum) for efficiency and replace if necessary. Ensure the mobile phase composition is compatible with the reduction reaction.[9]
Contaminated guard or analytical column.Replace the guard column. If the problem persists, replace the analytical column.[18]
Incorrect injection volume or sample concentration.Verify the injection volume and ensure the sample is properly dissolved in a solvent compatible with the mobile phase.

Quantitative Data Summary

The following tables summarize key performance metrics from various published HPLC methods for Vitamin K analysis.

Table 1: Sensitivity of Different Detection Methods for Vitamin K

AnalyteDetection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
This compound (MSB)HPLC-HILIC with UV0.017 µg/mL0.057 µg/mL[12]
This compound (as Menadione)Derivative Spectrophotometry0.1 µg/mL0.2 µg/mL[20]
Vitamin K1HPLC with Fluorescence0.015 ng/mL0.15 ng/mL[4]
Vitamin K1, MK-4, MK-7HPLC with Fluorescence2-4 pg (on column)-[15]

Table 2: Recovery Rates from Spiked Samples

AnalyteSample MatrixRecovery (%)Reference
Vitamin K1, MK-4, MK-7Plasma> 92%[15]
Vitamin K1Serum91% - 114%[4]
Vitamin K2-4 & K2-7Tablet Placebo98% - 102%[21]

Experimental Protocols

Protocol 1: HPLC with UV Detection for this compound

This protocol is a standard method suitable for formulations and samples where this compound concentrations are relatively high.

  • Chromatographic System:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: ZIC-HILIC column (250 mm × 4.6 mm, 5 μm).

    • Column Temperature: 25°C.

  • Mobile Phase Preparation:

    • Prepare a 200mM ammonium acetate solution.

    • The mobile phase consists of 20% 200mM ammonium acetate and 80% acetonitrile (v/v).

    • Adjust the pH to 5.7 with glacial acetic acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 261 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation (for injectable solution):

    • Dilute the sample with the mobile phase to a known concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

(Based on the method described in Ghanem et al., 2013)[12][13]

Protocol 2: High-Sensitivity HPLC with Fluorescence Detection and Post-Column Reduction

This protocol is designed for trace-level quantification of Vitamin K in biological matrices.

  • Chromatographic System:

    • HPLC system with a fluorescence detector.

    • Post-column reactor containing powdered zinc.[4]

    • Column: Reversed-Phase C18 column.

    • Column Temperature: 22°C.

  • Mobile Phase Preparation:

    • The mobile phase contains 880 mL methanol, 100 mL acetonitrile, 1.1 g zinc acetate, 10 mL acetic acid, and 10 mL water per liter.[4]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Fluorescence Detection: Excitation at 246 nm, Emission at 430 nm.[3][4]

    • Injection Volume: 40-50 µL.[3][4]

  • Sample Preparation (from serum):

    • To 500 µL of serum, add an internal standard and 2 mL of ethanol to precipitate proteins.

    • Vortex and then extract with 4 mL of hexane.

    • Perform Solid-Phase Extraction (SPE) on the hexane layer using a silica cartridge for cleanup.

    • Elute the Vitamin K fraction with a diethyl ether/hexane mixture.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of isopropanol for injection.[3][4]

  • Calibration:

    • Prepare spiked serum standards by adding known amounts of Vitamin K to vitamin K-depleted serum.

    • Process these standards using the same extraction procedure as the samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological or Pharmaceutical Sample LLE Liquid-Liquid Extraction (e.g., with Hexane) Sample->LLE SPE Solid-Phase Extraction (Silica Cartridge) LLE->SPE Evap Evaporation & Reconstitution SPE->Evap Autosampler Autosampler Injection Evap->Autosampler Column C18 Analytical Column Autosampler->Column Reduction Post-Column Reduction (Zinc) Column->Reduction Detector Fluorescence Detector (Ex: 246nm, Em: 430nm) Reduction->Detector Data Data Acquisition & Analysis Detector->Data G Start HPLC Issue Encountered (e.g., Low Sensitivity) CheckSystem Check Basic System Parameters (Leaks, Mobile Phase, Temp) Start->CheckSystem SystemOK System Basics OK? CheckSystem->SystemOK FixSystem Fix Leaks, Remake Mobile Phase, Set Temp SystemOK->FixSystem No CheckColumn Evaluate Column Performance (Peak Shape, Pressure) SystemOK->CheckColumn Yes FixSystem->CheckSystem ColumnOK Column OK? CheckColumn->ColumnOK CleanColumn Flush or Replace Guard/Analytical Column ColumnOK->CleanColumn No CheckDetector Review Detector Settings & Performance ColumnOK->CheckDetector Yes CleanColumn->CheckColumn DetectorUV Using UV Detection? CheckDetector->DetectorUV ConsiderFluor Switch to Fluorescence with Post-Column Reduction DetectorUV->ConsiderFluor Yes CheckReduction Check Post-Column Reduction System DetectorUV->CheckReduction No CheckSamplePrep Review Sample Preparation Protocol ConsiderFluor->CheckSamplePrep CheckReduction->CheckSamplePrep

References

Validation & Comparative

comparative analysis of Vitamin K5 and other PKM2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Vitamin K5 and Other PKM2 Inhibitors for Cancer Therapy

Pyruvate Kinase M2 (PKM2), a key enzyme in tumor metabolism, has emerged as a significant target for novel cancer therapeutics. Unlike its isoform PKM1, which is constitutively active in most normal differentiated tissues, PKM2 is predominantly expressed in a less active dimeric form in cancer cells. This dimeric state diverts glucose metabolites from energy production towards anabolic processes that support rapid cell proliferation, a phenomenon known as the Warburg effect. Consequently, inhibiting or modulating the activity of PKM2 presents a promising strategy to disrupt cancer cell metabolism and induce cell death. This guide provides a comparative analysis of this compound and other prominent PKM2 inhibitors, supported by experimental data and detailed methodologies for key assays.

Performance Comparison of PKM2 Inhibitors

The efficacy of various compounds in inhibiting PKM2 activity is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of this compound and other selected PKM2 modulators.

CompoundTypeIC50/EC50 for PKM2Selectivity NotesReference(s)
This compound Inhibitor28 µMAlso inhibits PKM1 (IC50 = 191 µM) and PKL (IC50 = 120 µM).[1][2][3]
Vitamin K3 Inhibitor150 µMAlso inhibits other glycolytic enzymes.[4]
Shikonin Inhibitor0.3 µMPotent inhibitor, also shows selectivity over PKM1.[4][5][6]
Compound 3k Inhibitor2.95 µMMore selective for PKM2 over PKM1 (4-5 fold).[7][8][9]
Benserazide InhibitorNot specifiedDirectly binds to and blocks PKM2 enzyme activity; no effect on PKM1.[10][11][12]
Betulinic Acid InhibitorNot specifiedDownregulates PKM2 expression.[13]
TEPP-46 Activator92 nM (EC50)Potent and selective allosteric activator; no effect on PKM1.[14][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.

PKM2_Inhibition_Pathway cluster_glycolysis Glycolysis in Cancer Cell cluster_pkm2 PKM2 Regulation cluster_downstream Metabolic Fates cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP PEP Phosphoenolpyruvate (PEP) FBP->PEP Anabolism Anabolic Pathways (e.g., nucleotide, lipid synthesis) FBP->Anabolism Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA PKM2_tetramer Active PKM2 (Tetramer) PKM2_tetramer->Pyruvate Catalyzes PKM2_dimer Inactive PKM2 (Dimer) PKM2_tetramer->PKM2_dimer Oncogenic signals PKM2_dimer->PKM2_tetramer Activators (e.g., TEPP-46) PKM2_dimer->Anabolism Promotes VK5 This compound & Other Inhibitors VK5->PKM2_dimer Inhibits Apoptosis Apoptosis VK5->Apoptosis Proliferation_inhibition Inhibition of Cell Proliferation VK5->Proliferation_inhibition

Caption: PKM2 inhibition pathway in cancer cells.

PKM2_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular_assays Cellular Effects cluster_lead Lead Optimization Compound_Library Compound Library (e.g., Natural Products, Synthetic Molecules) PKM2_Activity_Assay In Vitro PKM2 Activity Assay (LDH-coupled) Compound_Library->PKM2_Activity_Assay Identify_Hits Identify Primary Hits PKM2_Activity_Assay->Identify_Hits Dose_Response Dose-Response & IC50 Determination Identify_Hits->Dose_Response Selectivity_Assay Selectivity Profiling (vs. PKM1, PKL) Dose_Response->Selectivity_Assay Cell_Based_Assays Cell-Based Assays Selectivity_Assay->Cell_Based_Assays Proliferation_Assay Cell Proliferation Assay (MTT Assay) Cell_Based_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Cell_Based_Assays->Apoptosis_Assay Lead_Compound Lead Compound for Further Development Proliferation_Assay->Lead_Compound Apoptosis_Assay->Lead_Compound

Caption: Experimental workflow for screening PKM2 inhibitors.

Detailed Experimental Protocols

PKM2 Activity Assay (Lactate Dehydrogenase-Coupled)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[16][17][18]

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 8 units/well).

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the recombinant PKM2 enzyme (e.g., 20 nM) to all wells except for the no-enzyme control.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[19][20][21]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a desired period (e.g., 48 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric substrate.[22][23][24][25]

Materials:

  • Treated and untreated cells

  • Cell Lysis Buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Reaction Buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Induce apoptosis in cells by treating with the test compound for a specified time.

  • Harvest the cells and lyse them using the Cell Lysis Buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to the wells.

  • Add the Reaction Buffer to each well.

  • Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate.

  • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

This compound is a specific inhibitor of PKM2, albeit with a moderate IC50 value compared to more potent inhibitors like Shikonin. Its ability to induce apoptosis in cancer cells makes it a compound of interest for further investigation. The comparative data presented here highlights the diversity of molecules being explored as PKM2 modulators, ranging from natural products to synthetic small molecules. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of these and other novel PKM2 inhibitors in the quest for more effective cancer therapies.

References

Unveiling the Apoptotic Potential of Vitamin K5 Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vitamin K5 (VK5), a synthetic menadione derivative, has emerged as a promising anti-cancer agent, demonstrating potent apoptotic effects in a variety of cancer cell lines. This guide provides a comparative analysis of VK5's efficacy, offering a cross-validation of its apoptotic capabilities through available experimental data. We delve into the cytotoxic concentrations, underlying signaling pathways, and detailed experimental methodologies to offer a comprehensive resource for researchers in oncology and drug discovery.

Comparative Efficacy of this compound: A Quantitative Overview

The cytotoxic and apoptotic potential of this compound has been evaluated across several cancer cell lines, primarily focusing on colorectal cancer, hepatocellular carcinoma, and leukemia. While a comprehensive cross-cancer line IC50 value table for VK5 is not extensively documented in the current literature, available studies provide significant insights into its dose-dependent effects.

Table 1: Summary of this compound's Anti-Proliferative and Apoptotic Effects

Cancer TypeCell LineKey FindingsCitation(s)
Colorectal Cancer Colon 26Suppressed proliferation in a dose-dependent manner; Induced caspase-dependent apoptosis.[1][2][3]
Hepatocellular Carcinoma PLC/PRF/5Suppressed proliferation at 30 µM; Induced G1 arrest.[4]
HLE and SK-Hep1Decreased cell viability in a dose-dependent manner; Induced apoptosis largely independent of caspase activity.[5]
Leukemia MOLT-4 and MOLT-4/DNRSignificantly inhibited proliferation at 10 and 100 µM; Induced apoptosis and, in the case of VK5, some necrotic cell death.[6]

Note: IC50 values, the standard measure of a compound's potency, are not consistently reported for this compound across a wide range of cell lines in the reviewed literature. The provided data is based on observed effective concentrations that induce anti-proliferative or apoptotic effects.

Mechanisms of Action: Elucidating the Apoptotic Signaling Pathways

This compound triggers apoptosis through multiple signaling cascades, with the specific pathway often being cell-type dependent. A primary mechanism of action is the inhibition of pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism. By targeting PKM2, VK5 disrupts the glycolytic pathway, leading to energy stress and subsequent cell death.

In colorectal cancer cells, VK5 has been shown to induce a caspase-dependent apoptotic pathway, characterized by the activation of caspase-3.[1][3] Conversely, in certain hepatocellular carcinoma cell lines like HLE and SK-Hep1, VK5 initiates apoptosis through a mechanism that is largely independent of caspases.[5] In human T lymphoblastoid leukemia cells, VK5's cytotoxic effects are linked to the induction of both apoptosis and necrosis.[6]

Below are diagrams illustrating the known signaling pathways of this compound-induced apoptosis and a general experimental workflow for its evaluation.

G This compound-Induced Apoptotic Pathway VK5 This compound PKM2 Pyruvate Kinase M2 (PKM2) Inhibition VK5->PKM2 Metabolic_Stress Metabolic Stress PKM2->Metabolic_Stress Caspase_Independent Caspase-Independent Pathway (e.g., in HLE, SK-Hep1 cells) Metabolic_Stress->Caspase_Independent Caspase_Dependent Caspase-Dependent Pathway (e.g., in Colon 26 cells) Metabolic_Stress->Caspase_Dependent Apoptosis Apoptosis Caspase_Independent->Apoptosis Caspase8 Caspase-8 Activation Caspase_Dependent->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G Experimental Workflow for Assessing VK5's Apoptotic Effects cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Line Culture VK5_Treatment Treatment with this compound (Varying Concentrations and Durations) Cell_Culture->VK5_Treatment MTT_Assay Cell Viability Assessment (MTT Assay) VK5_Treatment->MTT_Assay Flow_Cytometry Apoptosis Quantification (Annexin V/PI Staining) VK5_Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (e.g., Caspases, Bcl-2 family) VK5_Treatment->Western_Blot IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Rate Apoptotic vs. Necrotic vs. Live Cell Percentage Flow_Cytometry->Apoptosis_Rate Protein_Levels Quantification of Apoptotic Proteins Western_Blot->Protein_Levels

Caption: General experimental workflow for evaluating VK5.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific cell line and laboratory conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]

Western Blot Analysis

This technique is used to detect specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

References

Safety Operating Guide

Proper Disposal of Vitamin K5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 4-amino-2-methyl-1-naphthol (Vitamin K5)

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, chemically known as 4-amino-2-methyl-1-naphthol, and its hydrochloride salt, require specific handling and disposal procedures due to their potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste, adhering to regulatory guidelines.

Immediate Safety and Handling

This compound (4-amino-2-methyl-1-naphthol hydrochloride) is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Therefore, strict safety protocols must be followed during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A full-length laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust when handling the solid form of this compound.

  • Keep the chemical away from incompatible materials such as strong oxidizing agents.

Quantitative Data on Laboratory Waste Accumulation

Location/Container TypeWaste Accumulation Limit (Non-Acutely Hazardous)Waste Accumulation Limit (Acutely Hazardous)
In-Laboratory StorageUp to 10 gallons1 quart
Satellite Accumulation Area (SAA)Up to 55 gallons1 quart

Note: While this compound is not on the EPA's P-list of acutely hazardous wastes, it is prudent to handle it with a high degree of caution. Check with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Protocol: Chemical Degradation of Aromatic Amine Waste

For laboratories equipped to treat their chemical waste, a method for the degradation of aromatic amines, such as this compound, involves oxidation with potassium permanganate in a sulfuric acid medium. This process converts the hazardous amine into non-mutagenic derivatives.

Disclaimer: This procedure should only be carried out by trained personnel in a properly equipped laboratory, following a thorough risk assessment.

Materials:

  • Waste containing 4-amino-2-methyl-1-naphthol

  • Potassium permanganate (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) for quenching

  • Appropriate reaction vessel and stirring apparatus

  • Personal Protective Equipment (as listed above)

Methodology:

  • Acidification: In a chemical fume hood, carefully dilute the aqueous waste stream containing this compound with water in a suitable reaction vessel. Slowly add concentrated sulfuric acid with constant stirring to achieve a strongly acidic solution.

  • Oxidation: While vigorously stirring the acidified solution, slowly add a saturated solution of potassium permanganate. The addition should be done in small portions to control the exothermic reaction. Continue adding the permanganate solution until a persistent purple color remains, indicating an excess of the oxidizing agent and the completion of the oxidation of the aromatic amine.

  • Quenching: After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears and the solution becomes colorless or pale yellow. This step reduces the excess permanganate to manganese (II) salts.

  • Neutralization and Disposal: The final solution can be neutralized with a suitable base (e.g., sodium hydroxide) and disposed of in accordance with local regulations for non-hazardous aqueous waste. It is crucial to test the final solution to ensure the complete degradation of the aromatic amine before disposal.

Operational and Disposal Plan

The logistical process for the disposal of this compound waste from a laboratory setting involves a series of sequential steps to ensure safety and regulatory compliance. This workflow is designed to be a general guide; always consult your institution's specific waste management procedures.

VitaminK5_Disposal_Workflow cluster_0 In-Laboratory Procedures cluster_1 Storage and Pickup cluster_2 Final Disposal A 1. Waste Generation (e.g., contaminated labware, unused solutions) B 2. Segregation Separate this compound waste from other waste streams. A->B A->B C 3. Collection Collect in a designated, compatible, and sealed hazardous waste container. B->C B->C D 4. Labeling Attach a hazardous waste label with full chemical name, hazards, and accumulation start date. C->D C->D E 5. Storage Store the labeled container in a designated Satellite Accumulation Area (SAA). D->E F 6. Request Pickup Once the container is full or nearing the accumulation time limit, request a pickup from the institution's EHS department. E->F E->F G 7. EHS Pickup EHS personnel collect the waste container from the laboratory. F->G F->G H 8. Consolidation Waste is consolidated at a central accumulation facility. G->H I 9. Manifesting & Transportation Waste is documented and transported by a licensed hazardous waste vendor. H->I H->I J 10. Final Treatment/Disposal Disposal at a permitted facility (e.g., incineration). I->J I->J

Figure 1. Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.

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